6-(tert-Butyl)-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-tert-butyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-12(2,3)10-5-4-9-6-7-13-11(9)8-10/h4-8,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMQJWPTYZPZDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620435 | |
| Record name | 6-tert-Butyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887581-54-6 | |
| Record name | 6-tert-Butyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 1H and 13C NMR Spectral Analysis of 6-(tert-Butyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-(tert-Butyl)-1H-indole. This document is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for compound identification, characterization, and quality control.
Introduction
This compound is a substituted indole derivative with potential applications in medicinal chemistry and materials science. The strategic placement of a bulky tert-butyl group at the 6-position of the indole ring can significantly influence its electronic properties, lipophilicity, and steric interactions, making it a valuable scaffold for the design of novel bioactive compounds. Accurate interpretation of its NMR spectra is fundamental for confirming its chemical structure and purity.
Predicted ¹H and ¹³C NMR Spectral Data
While a publicly available, fully assigned experimental spectrum for this compound is not readily found in the peer-reviewed literature, the following data is predicted based on established substituent effects on the indole nucleus and analysis of similar structures.
Data Presentation
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (NH) | ~8.0 | br s | - | 1H |
| H-7 | ~7.5 | d | ~8.5 | 1H |
| H-5 | ~7.3 | dd | ~8.5, 1.5 | 1H |
| H-4 | ~7.2 | d | ~1.5 | 1H |
| H-2 | ~7.1 | t | ~2.5 | 1H |
| H-3 | ~6.4 | t | ~2.0 | 1H |
| -C(CH₃)₃ | ~1.3 | s | - | 9H |
Predicted for a solution in CDCl₃. br s = broad singlet, d = doublet, dd = doublet of doublets, t = triplet, s = singlet.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-7a | ~136.0 |
| C-6 | ~145.0 |
| C-3a | ~128.0 |
| C-2 | ~124.0 |
| C-5 | ~119.0 |
| C-4 | ~110.0 |
| C-7 | ~118.0 |
| C-3 | ~102.0 |
| -C (CH₃)₃ | ~34.5 |
| -C(C H₃)₃ | ~31.8 |
Predicted for a solution in CDCl₃.
Experimental Protocols
The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of indole derivatives, which can be applied to this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for indole derivatives due to its good solubilizing properties and relatively simple residual solvent peak. Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can also be used depending on the sample's solubility and the desired spectral resolution.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference the spectra to the residual solvent peak.
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments).
-
Number of Scans (NS): 16-64 scans, depending on the sample concentration.
-
Acquisition Time (AQ): Typically 3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): A spectral width of 12-16 ppm is generally sufficient for indole derivatives.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) enhancement (e.g., zgpg30 on Bruker instruments).
-
Number of Scans (NS): 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.
-
Acquisition Time (AQ): Approximately 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Spectral Width (SW): A spectral width of 200-240 ppm is standard for most organic molecules.
-
Temperature: 298 K (25 °C).
Mandatory Visualization
Molecular Structure and Atom Numbering
The following diagram illustrates the molecular structure of this compound with the standard IUPAC numbering for the indole ring system.
Caption: Molecular structure of this compound with atom numbering.
Experimental Workflow
The logical flow from sample preparation to final data analysis in an NMR experiment is depicted below.
Caption: General workflow for NMR analysis of this compound.
Technical Guidance: Determining the Solubility of 6-(tert-Butyl)-1H-indole in Common Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous natural products and pharmaceutically active molecules. Their therapeutic applications are wide-ranging, including anti-inflammatory, anticancer, and antimicrobial activities. The physicochemical properties of these derivatives, particularly their solubility in various solvent systems, are fundamental to their biological activity and formulation development.
6-(tert-Butyl)-1H-indole is an indole derivative with a bulky tert-butyl substituent that can significantly influence its solubility profile. Understanding its solubility in common organic solvents is crucial for its synthesis, purification, and formulation into drug delivery systems. This guide presents a systematic approach to experimentally determine the solubility of this compound.
Physicochemical Properties of Indole Derivatives
The solubility of indole and its derivatives is influenced by the nature of the substituent on the indole ring. While indole itself is soluble in many organic solvents, the addition of functional groups can alter its polarity and crystal lattice energy, thereby affecting its solubility. For instance, the introduction of a carboxyl group can increase water solubility. The tert-butyl group in this compound is a non-polar, lipophilic group, which is expected to enhance its solubility in non-polar organic solvents.
Experimental Workflow for Solubility Determination
A systematic approach to determining the solubility of this compound involves a multi-step process, beginning with a qualitative assessment to estimate the solubility range, followed by a precise quantitative determination using a validated method such as the shake-flask technique. The overall workflow is depicted in the diagram below.
Experimental Protocols
Materials and Equipment
-
Compound: this compound (purity ≥ 98%)
-
Solvents: A range of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, dimethyl sulfoxide).
-
Equipment: Analytical balance, vortex mixer, orbital shaker with temperature control, centrifuge, syringe filters (e.g., 0.22 µm PTFE), vials with screw caps, volumetric flasks, pipettes, and an analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer).
Qualitative Solubility Assessment
This method provides a rapid estimation of solubility.
-
Weigh approximately 10 mg of this compound into a glass vial.
-
Add 1 mL of the selected solvent.
-
Cap the vial and vortex for 1-2 minutes at room temperature.
-
Visually inspect the solution. If the solid completely dissolves, the solubility is at least 10 mg/mL.
-
If the solid does not completely dissolve, the compound can be classified as sparingly soluble or insoluble at this concentration.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[1]
-
Add an excess amount of this compound to a vial (e.g., 20 mg).
-
Pipette a known volume of the selected solvent into the vial (e.g., 2 mL).
-
Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.
-
After equilibration, allow the vial to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Immediately dilute the filtered sample with a known volume of the solvent to prevent precipitation and to bring the concentration into the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Calculate the original concentration in the saturated solution, which represents the solubility.
The logical flow of the shake-flask method is illustrated in the following diagram.
Data Presentation
All quantitative solubility data should be presented in a clear and organized manner to facilitate comparison. A tabular format is recommended. The following table is a template that can be used to record experimental findings.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Ethanol | 25 | Experimental Value | Calculated Value | Shake-Flask |
| Acetone | 25 | Experimental Value | Calculated Value | Shake-Flask |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value | Shake-Flask |
| Dichloromethane | 25 | Experimental Value | Calculated Value | Shake-Flask |
| Toluene | 25 | Experimental Value | Calculated Value | Shake-Flask |
| Hexane | 25 | Experimental Value | Calculated Value | Shake-Flask |
| Dimethyl Sulfoxide | 25 | Experimental Value | Calculated Value | Shake-Flask |
Conclusion
This technical guide provides a framework for the systematic determination of the solubility of this compound in common organic solvents. By following the detailed experimental protocols, researchers can generate reliable and reproducible solubility data. This information is invaluable for subsequent stages of research and development, including reaction optimization, purification, formulation design, and preclinical studies. The generation and dissemination of such fundamental physicochemical data will contribute to a more comprehensive understanding of this and other related indole derivatives.
References
Theoretical DFT Studies of Substituted Indoles: A Technical Guide for Researchers
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals.[1] Computational methods, particularly DFT, have become indispensable tools for elucidating the structural, electronic, and spectroscopic properties of indole derivatives, thereby aiding in the design of new therapeutic agents.
Computational Methodologies in DFT Studies of Indole Derivatives
DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. The selection of the functional and basis set is a critical aspect of these studies.
A common approach for investigating indole derivatives involves geometry optimization, followed by frequency calculations, and the prediction of various molecular properties.[1][2]
Typical Experimental Protocol:
-
Geometry Optimization: The initial step involves optimizing the molecular geometry to find the lowest energy conformation. A widely used functional for this purpose is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[1][2][3] The 6-311++G(d,p) basis set is often employed to provide a good description of the electronic structure.[2]
-
Frequency Calculations: Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.[1][2]
-
Spectroscopic Analysis:
-
NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is frequently used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C).[2] These theoretical shifts are then correlated with experimental data to aid in spectral assignment.
-
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to simulate electronic transitions and predict the UV-Vis absorption spectra of the molecules.[2]
-
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule.[2]
-
Molecular Electrostatic Potential (MEP) Analysis: MEP maps are generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[4]
The following diagram illustrates a typical workflow for the DFT analysis of a substituted indole.
Quantitative Data from DFT Studies of Indole Derivatives
While data for 6-(tert-Butyl)-1H-indole is not available, the following tables summarize representative theoretical data for other indole derivatives, providing a baseline for expected values.
Table 1: Selected Optimized Geometrical Parameters for Indole
| Parameter | Bond | Calculated Bond Length (Å) (B3LYP/6-31G**) |
| Bond Lengths | C2-C3 | 1.378 |
| C3-C3A | 1.442 | |
| C3A-C4 | 1.391 | |
| C4-C5 | 1.405 | |
| C5-C6 | 1.390 | |
| C6-C7 | 1.411 | |
| C7-C7A | 1.393 | |
| N1-C2 | 1.380 | |
| N1-C7A | 1.390 | |
| C3A-C7A | 1.403 |
Data adapted from a DFT study on the vibrational spectrum of indole.
Table 2: Calculated Electronic Properties of a Substituted Indole Derivative
| Parameter | Value (eV) |
| HOMO Energy | -5.89 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Energy Gap | 4.66 |
Note: These values are illustrative and will vary depending on the specific indole derivative and the level of theory used.
Analysis of Molecular Properties
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is an indicator of the molecule's stability; a larger gap implies higher stability and lower chemical reactivity. For many indole derivatives, the HOMO is localized over the indole ring, indicating that this is the primary site for electrophilic attack.
Molecular Electrostatic Potential (MEP)
The MEP is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. The negative regions (typically colored red or yellow) on the MEP map indicate areas with an excess of electrons, which are prone to electrophilic attack. Conversely, positive regions (blue) are electron-deficient and susceptible to nucleophilic attack. In indole derivatives, the region around the nitrogen atom and certain carbon atoms in the pyrrole ring are often electron-rich.
Conclusion
While direct theoretical DFT studies on this compound are not yet present in the literature, the methodologies and types of analyses performed on other substituted indoles provide a robust framework for investigating this molecule. DFT calculations can offer significant insights into the geometric, electronic, and spectroscopic properties of this compound, which can be invaluable for understanding its chemical behavior and potential applications in drug design and materials science. The data from related compounds serves as a useful reference point for future computational and experimental work on this specific derivative. Researchers are encouraged to apply the workflows and analytical techniques described in this guide to further explore the chemical space of substituted indoles.
References
An In-depth Technical Guide to the Mass Spectrometry Analysis of 6-(tert-Butyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass spectrometric analysis of 6-(tert-Butyl)-1H-indole, a substituted indole of interest in medicinal chemistry and drug discovery. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and for monitoring its presence in complex mixtures during synthesis and metabolic studies.
Core Concepts in the Mass Spectrometry of Indole Derivatives
The mass spectrum of an indole derivative is fundamentally influenced by the stable indole nucleus and the fragmentation patterns of its substituents. Under electron ionization (EI), a common technique for volatile and thermally stable compounds, the indole ring exhibits characteristic fragmentation pathways. The principal fragmentation processes in the indole series often involve the loss of small molecules like HCN, which results in characteristic ions.[1] For substituted indoles, the fragmentation is often directed by the nature and position of the substituent.
Predicted Mass Spectral Data for this compound
Table 1: Predicted Key Ions in the Electron Ionization (EI) Mass Spectrum of this compound
| m/z (Calculated) | Proposed Fragment Ion | Fragmentation Pathway | Expected Relative Abundance |
| 173 | [M]•+ (Molecular Ion) | Ionization of the molecule | Medium to High |
| 158 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group | High |
| 116 | [M - C₄H₉]⁺ | Loss of the tert-butyl radical | Medium |
| 115 | [M - C₄H₁₀]⁺ | Loss of isobutane | Low |
| 89 | [C₇H₅]⁺ | Loss of HCN from the m/z 116 fragment[1] | Low to Medium |
| 57 | [C₄H₉]⁺ | tert-Butyl cation | High (often the base peak)[2][3][4] |
Experimental Protocols
A generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below. For less volatile derivatives or for analyses requiring softer ionization, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) would be a suitable alternative.[2][5]
Sample Preparation
-
Dissolution : Prepare a stock solution of this compound in a high-purity volatile organic solvent such as methanol, acetonitrile, or dichloromethane at a concentration of approximately 1 mg/mL.[2]
-
Dilution : Dilute the stock solution with the same solvent to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.[2]
GC-MS Instrumentation and Conditions
-
Gas Chromatograph (GC) :
-
Injector : Split/splitless injector, typically operated in split mode to prevent column overloading.
-
Injector Temperature : 250 °C.
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).
-
Column : A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating the analyte from potential impurities.
-
Oven Temperature Program :
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS) :
-
Ionization Mode : Electron Ionization (EI).
-
Ionization Energy : 70 eV.[1]
-
Source Temperature : 230 °C.
-
Quadrupole Temperature : 150 °C.
-
Mass Range : Scan from m/z 40 to 350.
-
Logical Workflow for Analysis
The following diagram illustrates a typical workflow for the mass spectrometric analysis of a synthesized or isolated sample of this compound.
References
- 1. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 2. benchchem.com [benchchem.com]
- 3. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tandem mass spectrometry study of C-phenyl-N-tert-butyl nitrone spin adducts from in vitro rat liver microsomal metabolism of bromotrichloromethane and carbon tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Influence: An In-depth Technical Guide to the Electronic Effects of the 6-tert-Butyl Group on the Indole Ring
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The strategic placement of substituents on the indole ring can profoundly modulate its electronic properties, thereby influencing its reactivity, metabolic stability, and pharmacological activity. This technical guide delves into the nuanced electronic effects of a tert-butyl group at the 6-position of the indole ring, a substitution pattern that, while less explored, offers unique steric and electronic contributions. This document provides a comprehensive overview of the expected electronic consequences, supported by quantitative data from analogous systems, detailed hypothetical experimental protocols for its characterization, and visual representations of key concepts.
Understanding the Electronic Nature of the tert-Butyl Group
The tert-butyl group is primarily recognized for its significant steric bulk. However, its electronic effects, though more subtle than those of strongly activating or deactivating groups, are crucial in fine-tuning the properties of the indole ring. The electronic influence of the tert-butyl group stems from two main phenomena:
-
Inductive Effect (+I): The tert-butyl group is an alkyl group and thus exhibits a positive inductive effect. The three methyl groups attached to the central carbon atom push electron density towards the indole ring through the sigma bond network. This electron-donating inductive effect increases the electron density of the aromatic system.
-
Hyperconjugation: This is a stabilizing interaction involving the delocalization of sigma electrons from the C-H and C-C bonds of the tert-butyl group into the pi-system of the indole ring. This further contributes to the electron-donating character of the tert-butyl group.
Due to these effects, the 6-tert-butyl group is classified as a weak electron-donating group.
Quantitative Assessment of Electronic Effects
Hammett Substituent Constants
The Hammett equation is a valuable tool for quantifying the electronic effect of substituents on the reactivity of aromatic systems. While originally developed for benzoic acid derivatives, the principles can be extended to other aromatic systems like indole. The most relevant Hammett constants for the tert-butyl group, determined from benzene systems, are presented in Table 1.
| Parameter | Value | Interpretation |
| σp | -0.20 | Indicates a weak electron-donating effect at the para position through a combination of inductive and resonance effects. |
| σm | -0.10 | Represents a weaker electron-donating effect at the meta position, primarily through the inductive effect. |
| Table 1: Hammett Substituent Constants for the tert-Butyl Group. [3] |
For the 6-position of the indole ring, the electronic effect of the tert-butyl group will be a composite of its influence on the benzene portion of the bicyclic system. Its effect on the reactivity of the pyrrole ring will be transmitted through the fused ring system.
Acidity and Basicity (pKa)
The pKa of the N-H proton in the indole ring is a key indicator of the electron density of the pyrrole moiety. An electron-donating group at the 6-position is expected to increase the electron density on the nitrogen atom, making it a stronger base (and its conjugate acid a weaker acid, hence a higher pKa for the protonated indole) and the N-H proton less acidic (a higher pKa for the neutral indole).
While the experimental pKa of 6-tert-butylindole is not documented, we can estimate its value relative to indole (pKa ≈ 16.7 for the N-H proton). The tert-butyl group's weak electron-donating nature would likely lead to a slight increase in the pKa. For comparison, the pKa of 4-tert-butylaniline is slightly higher than that of aniline, reflecting the electron-donating effect of the tert-butyl group.[4][5] A predicted pKa value for 6-tert-butylindole would likely fall in the range of 17.0 to 17.5.
Impact on Reactivity: Electrophilic Aromatic Substitution
The indole ring is highly susceptible to electrophilic aromatic substitution, with the C3 position being the most reactive site.[4][6] The electron-donating 6-tert-butyl group is expected to further enhance the overall reactivity of the indole ring towards electrophiles.
The regioselectivity of electrophilic attack is primarily governed by the stability of the resulting cationic intermediate (the arenium ion). For indole, attack at C3 is favored because it does not disrupt the aromaticity of the benzene ring in the key resonance structures of the intermediate.[4] The electron-donating 6-tert-butyl group will further stabilize the positive charge that develops on the benzene ring portion of the arenium ion during electrophilic attack at C3, thereby increasing the rate of reaction at this position.
Experimental Protocols for Characterization
To empirically determine the electronic effects of the 6-tert-butyl group, the synthesis and characterization of 6-tert-butyl-1H-indole are necessary first steps. The following sections outline detailed hypothetical protocols for these procedures.
Synthesis of 6-tert-Butyl-1H-indole
A plausible synthetic route to 6-tert-butyl-1H-indole is the Fischer indole synthesis, a robust and widely used method for constructing the indole core.
Reaction Scheme:
Experimental Protocol:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve (4-tert-butylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol.
-
Add sodium acetate (1.1 eq) and stir until dissolved.
-
To this solution, add 2,2-diethoxyacetaldehyde (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude hydrazone.
-
-
Fischer Indole Synthesis:
-
To the crude hydrazone, add a mixture of acetic acid and a catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-tert-butyl-1H-indole.
-
Spectroscopic Characterization
The synthesized 6-tert-butyl-1H-indole would be characterized by standard spectroscopic methods to confirm its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group around 1.3 ppm. A broad singlet for the N-H proton will appear at a downfield chemical shift (typically > 8.0 ppm). The aromatic protons on the indole ring will exhibit characteristic splitting patterns.
-
13C NMR: The spectrum will show a quaternary carbon signal for the central carbon of the tert-butyl group and a signal for the three equivalent methyl carbons. The eight carbons of the indole ring will appear in the aromatic region.
Infrared (IR) Spectroscopy:
-
The IR spectrum will show a characteristic N-H stretching vibration as a sharp to medium band around 3400 cm-1.
-
C-H stretching vibrations for the aromatic ring and the tert-butyl group will be observed in the 2850-3100 cm-1 region.
-
Aromatic C=C stretching vibrations will appear in the 1450-1600 cm-1 region.
Table 2: Predicted Spectroscopic Data for 6-tert-Butyl-1H-indole
| Technique | Predicted Key Signals |
| 1H NMR (CDCl3) | ~8.1 (br s, 1H, NH), ~7.5-7.0 (m, 4H, Ar-H), ~6.5 (m, 1H, C3-H), 1.35 (s, 9H, C(CH3)3) |
| 13C NMR (CDCl3) | ~145 (C6), ~135 (C7a), ~128 (C3a), ~124 (C2), ~121 (C5), ~118 (C4), ~109 (C7), ~102 (C3), ~34 (quaternary C of t-Bu), ~32 (CH3 of t-Bu) |
| IR (KBr, cm-1) | ~3400 (N-H stretch), ~2960 (C-H stretch, t-Bu), ~1460 (C=C stretch, aromatic) |
Determination of pKa
The acidity of the N-H proton can be determined spectrophotometrically or by potentiometric titration.
Spectrophotometric Method:
-
Prepare a series of buffer solutions with known pH values.
-
Prepare a stock solution of 6-tert-butyl-1H-indole in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the indole solution to each buffer and record the UV-Vis spectrum.
-
The deprotonation of the indole N-H will lead to a change in the absorption spectrum.
-
By plotting the absorbance at a specific wavelength against the pH, a titration curve can be generated, from which the pKa can be determined as the pH at the half-equivalence point.
Conclusion
The 6-tert-butyl group imparts a unique combination of steric and electronic properties to the indole ring. Its weak electron-donating nature, arising from inductive and hyperconjugative effects, is expected to enhance the electron density of the indole system. This leads to an increased reactivity towards electrophiles, particularly at the C3 position, and a slight increase in the basicity of the indole nitrogen. While direct experimental data for 6-tert-butylindole remains to be established, the principles outlined in this guide, along with the provided hypothetical experimental protocols, offer a robust framework for researchers to explore and harness the subtle yet significant electronic influence of this substituent in the design and development of novel indole-based molecules. The strategic use of the 6-tert-butyl group can be a valuable tool for fine-tuning the physicochemical and pharmacological properties of indole derivatives.
References
- 1. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 2. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
Initial Biological Screening of 6-(tert-butyl)-1H-indole Derivatives: A Review of Available Data
Despite a comprehensive search of scientific literature, specific studies detailing the initial biological screening of 6-(tert-butyl)-1H-indole derivatives are not publicly available. While the broader class of indole derivatives has been extensively investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, research focusing specifically on the 6-tert-butyl substituted indole core remains limited.
This technical guide aims to provide a framework for the potential initial biological screening of this novel class of compounds, drawing upon established methodologies for other indole derivatives. It will outline the common assays and experimental protocols that would be crucial in determining the therapeutic potential of this compound derivatives.
Rationale for Screening this compound Derivatives
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a bulky tert-butyl group at the 6-position of the indole ring can significantly influence the molecule's lipophilicity, steric profile, and metabolic stability. These modifications can, in turn, alter its interaction with biological targets, potentially leading to novel pharmacological activities or improved pharmacokinetic properties. A systematic biological screening is therefore warranted to explore the therapeutic potential of this unique chemical space.
Proposed Initial Biological Screening Cascade
A tiered approach is recommended for the initial biological evaluation of a library of this compound derivatives. This would typically involve a series of in vitro assays to assess cytotoxicity, antimicrobial activity, and potential enzyme inhibition.
Cytotoxicity Screening
The initial assessment of the cytotoxic potential of the compounds is a critical first step. This is typically performed against a panel of human cancer cell lines to identify any potential anticancer activity.
Table 1: Representative Cytotoxicity Data for Novel Indole Derivatives (Hypothetical)
| Compound ID | Cell Line | IC₅₀ (µM) |
| 6-tBu-Indole-001 | MCF-7 (Breast) | > 50 |
| 6-tBu-Indole-001 | A549 (Lung) | 25.3 |
| 6-tBu-Indole-001 | HCT116 (Colon) | 15.8 |
| 6-tBu-Indole-002 | MCF-7 (Breast) | 12.1 |
| 6-tBu-Indole-002 | A549 (Lung) | 8.7 |
| 6-tBu-Indole-002 | HCT116 (Colon) | 5.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as no specific data for this compound derivatives was found.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) for a period of 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is then calculated.
Workflow for Cytotoxicity Screening
Antimicrobial Screening
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Indole derivatives have shown promise in this area.
Table 2: Representative Antimicrobial Activity Data (Hypothetical)
| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 6-tBu-Indole-001 | 16 | > 64 | 32 |
| 6-tBu-Indole-002 | 8 | 32 | 16 |
| 6-tBu-Indole-003 | 4 | 16 | 8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI guidelines.
-
Compound Dilution: Serially dilute the this compound derivatives in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Enzyme Inhibition Screening
Based on the structural similarity to known enzyme inhibitors, this compound derivatives could be screened against a panel of relevant enzymes, such as kinases, proteases, or metabolic enzymes. The choice of enzymes would depend on the therapeutic area of interest.
Signaling Pathway Visualization (Hypothetical)
Should a derivative show potent and specific activity, for instance, as a kinase inhibitor, its effect on a relevant signaling pathway could be investigated.
Conclusion and Future Directions
While this guide provides a roadmap for the initial biological screening of this compound derivatives, it is based on established principles for analogous compounds due to the current lack of specific data. The synthesis and subsequent screening of a focused library of these compounds are essential to uncover their potential biological activities. Any promising "hits" from these initial screens would then require further investigation, including more extensive in vitro and in vivo studies, to validate their therapeutic potential. Researchers are encouraged to explore this novel chemical space to potentially uncover new lead compounds for drug discovery.
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 6-(tert-Butyl)-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This palladium-catalyzed transformation is indispensable for synthesizing biaryl and heteroaryl structures, which are prevalent scaffolds in pharmaceuticals and functional materials.[3]
The indole nucleus, and specifically substituted indoles like 6-(tert-Butyl)-1H-indole, are critical pharmacophores in numerous biologically active molecules.[4] Functionalization of the indole's benzenoid ring allows for the exploration of new chemical space and the development of novel therapeutic agents.[5] These application notes provide detailed protocols for the Suzuki-Miyaura coupling of 6-halo-substituted this compound, offering robust methods for synthesizing 6-aryl-(tert-Butyl)-1H-indole derivatives. Both unprotected and N-protected indole substrates are considered, providing versatility for various synthetic strategies.
General Reaction Scheme
The fundamental transformation involves coupling a halogenated this compound with an arylboronic acid or its corresponding ester in the presence of a palladium catalyst and a base. The use of a protecting group (PG) on the indole nitrogen is a common strategy to improve solubility and prevent potential side reactions.
Caption: General scheme of the Suzuki-Miyaura coupling for 6-halo-(tert-Butyl)-1H-indole.
Key Considerations for Success
-
Choice of Halide (X): The reactivity order for the organic halide is I > Br > OTf >> Cl.[2] While aryl iodides and bromides are highly effective, recent advancements in catalyst systems have enabled the efficient use of more cost-effective aryl chlorides.[6]
-
N-H vs. N-Protected Indole: Unprotected N-H indoles can sometimes inhibit palladium catalysts or lead to side reactions.[6] However, specific catalyst systems are effective for coupling unprotected indoles.[5][6] N-protection, typically with a tert-butoxycarbonyl (Boc) group, can enhance stability, solubility, and reaction yields.[3][7] The Boc group is easily removed under acidic conditions post-coupling.
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is critical.
-
Pd(PPh₃)₄: A versatile and common catalyst, particularly effective for aryl bromides and iodides.[5][7]
-
PdCl₂(dppf): Another robust catalyst, often used for a wide range of substrates.[7]
-
Buchwald Ligands (e.g., XPhos, SPhos): These electron-rich, bulky phosphine ligands, often used with palladium pre-catalysts, show excellent activity for challenging substrates, including aryl chlorides, and can allow for lower reaction temperatures and catalyst loadings.[6]
-
-
Base and Solvent System: An appropriate base is required to activate the boronic acid. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are most common.[6][7] The reaction is typically performed in a mixture of an organic solvent (e.g., 1,4-dioxane, THF, DMF) and water to facilitate the dissolution of both organic and inorganic reagents.[2][6]
Data Summary: Representative Suzuki-Miyaura Couplings of Indoles
The following table summarizes conditions and yields for Suzuki-Miyaura reactions on various indole substrates from the literature, providing a baseline for optimizing the coupling of this compound derivatives.
| Indole Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6-Chloroindole | Phenylboronic acid | P1 (1.0-1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 97 | [6] |
| 5,7-Dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ (3.0) | K₂CO₃ | H₂O | 120 (MW) | 1.5 | 91 | [5][8] |
| tert-Butyl 7-bromo-1H-indole-1-carboxylate | Arylboronic acid | PdCl₂(dppf) (5.0) | K₂CO₃ | Dioxane/H₂O | 80-120 | Varies | N/A | [7] |
| (Z)-β-enamido triflate | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (10) | K₃PO₄ | THF/H₂O | RT | N/A | 90 | [9] |
| 3-Chloroindazole | 5-Indole boronic acid | P2 (2.5) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | >95 (GC) | [6] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of Unprotected 6-Bromo-1-(tert-Butyl)-1H-indole
This protocol is adapted from methods developed for unprotected haloindoles, utilizing a highly active catalyst system.[6]
Materials:
-
6-Bromo-1-(tert-Butyl)-1H-indole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G2 (or similar XPhos pre-catalyst) (1-2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas
-
Standard workup and purification reagents (Ethyl acetate, brine, anhydrous MgSO₄, silica gel)
Equipment:
-
Schlenk tube or microwave vial with a magnetic stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas line (manifold)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a Schlenk tube, add 6-Bromo-1-(tert-Butyl)-1H-indole, the arylboronic acid, K₃PO₄, and the XPhos Pd G2 catalyst.
-
Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).
-
Place the sealed tube in a preheated oil bath at 60-100 °C.
-
Stir the reaction vigorously for 5-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the aqueous and organic layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-(tert-Butyl)-1H-indole.
Protocol 2: Suzuki-Miyaura Coupling of N-Boc-6-bromo-1-(tert-Butyl)-1H-indole
This protocol uses a common and robust catalyst suitable for N-protected substrates.[7]
Materials:
-
tert-Butyl 6-bromo-1-(tert-Butyl)-1H-indole-1-carboxylate (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv)
-
PdCl₂(dppf) or Pd(PPh₃)₄ (5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Standard workup and purification reagents
Equipment:
-
Round-bottom flask or pressure vessel with a magnetic stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Inert gas line
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, combine tert-Butyl 6-bromo-1-(tert-Butyl)-1H-indole-1-carboxylate, the arylboronic acid/ester, the palladium catalyst, and the base.
-
Fit the flask with a reflux condenser. Evacuate and backfill the system with an inert gas (argon or nitrogen) three times.
-
Add 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Heat the mixture to 80-100 °C with vigorous stirring.
-
Maintain the reaction at temperature for 2-12 hours, monitoring for completion by TLC or LC-MS.[2]
-
After cooling to room temperature, perform an aqueous workup as described in Protocol 1 (dilution with ethyl acetate, washing with water and brine, drying, and concentration).
-
Purify the residue by flash chromatography to obtain the N-Boc protected product.
-
(Optional) The Boc group can be removed by treating the purified product with an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Visualized Mechanisms and Workflows
Catalytic Cycle of the Suzuki-Miyaura Reaction
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[10][11]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
This flowchart outlines the key steps from reaction setup to product isolation.
Caption: A typical workflow for the Suzuki-Miyaura cross-coupling experiment.
References
- 1. mdpi.com [mdpi.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 5. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 10. youtube.com [youtube.com]
- 11. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for N-Protection Strategies of 6-(tert-Butyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-protection of 6-(tert-butyl)-1H-indole, a crucial step in the synthesis of various pharmaceutical compounds. The presence of the bulky tert-butyl group at the 6-position introduces steric hindrance that can influence the choice of protecting group and the reaction conditions required for efficient transformation. This guide outlines effective strategies for the protection and subsequent deprotection of the indole nitrogen, focusing on commonly used protecting groups: tert-butyloxycarbonyl (Boc), p-toluenesulfonyl (Tosyl), and 2-(trimethylsilyl)ethoxymethyl (SEM).
Introduction to N-Protection of Indoles
The protection of the indole nitrogen is a common requirement in multi-step organic synthesis to prevent undesired side reactions at the nucleophilic N-H position. The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule. The choice of the protecting group for this compound should consider the steric bulk of the tert-butyl group, which may necessitate optimized reaction conditions.
tert-Butoxycarbonyl (Boc) Protection Strategy
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for the indole nitrogen due to its general stability under basic and nucleophilic conditions and its facile removal under acidic conditions.
Data Presentation: N-Boc Protection and Deprotection
| Reaction Stage | Reagents and Conditions | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Protection | This compound, (Boc)₂O, DMAP (cat.) | Dichloromethane (DCM) | 2-4 h | Room Temperature | >95% | [1] |
| Deprotection | N-Boc-6-(tert-butyl)-1H-indole, Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 1-2 h | Room Temperature | High | [2] |
| Deprotection | N-Boc-6-(tert-butyl)-1H-indole, Oxalyl chloride, Methanol | Methanol | 1-4 h | Room Temperature | Up to 90% | [3] |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound [1]
-
Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (e.g., 0.1 equiv).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equiv) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-6-(tert-butyl)-1H-indole.
Protocol 2: Deprotection of N-Boc-6-(tert-butyl)-1H-indole using Trifluoroacetic Acid (TFA) [2]
-
Dissolve N-Boc-6-(tert-butyl)-1H-indole (1.0 equiv) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (e.g., 5-10 equiv or as a 25-50% solution in DCM) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Visualization of Boc Protection and Deprotection
Caption: N-Boc protection and deprotection of this compound.
p-Toluenesulfonyl (Tosyl) Protection Strategy
The tosyl (Ts) group is a robust protecting group, stable to a wide range of acidic and oxidative conditions. Its removal typically requires strong reducing agents or harsh basic conditions.
Data Presentation: N-Tosyl Protection and Deprotection
| Reaction Stage | Reagents and Conditions | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Protection | This compound, TsCl, NaH | Tetrahydrofuran (THF) | Several hours | 0 °C to RT | Good | General Protocol |
| Deprotection | N-Tosyl-6-(tert-butyl)-1H-indole, Cs₂CO₃, Methanol | THF/Methanol | 15-24 h | Room Temperature | High | [4] |
Experimental Protocols
Protocol 3: N-Tosyl Protection of this compound
-
To a stirred suspension of sodium hydride (NaH) (1.2 equiv, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 equiv) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain N-tosyl-6-(tert-butyl)-1H-indole.
Protocol 4: Deprotection of N-Tosyl-6-(tert-butyl)-1H-indole using Cesium Carbonate [4]
-
Dissolve N-tosyl-6-(tert-butyl)-1H-indole (1.0 equiv) in a mixture of THF and methanol (e.g., 2:1 v/v).
-
Add cesium carbonate (Cs₂CO₃) (3.0 equiv).
-
Stir the mixture at room temperature for 15-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give this compound.
Visualization of Tosyl Protection and Deprotection
Caption: N-Tosyl protection and deprotection of this compound.
2-(Trimethylsilyl)ethoxymethyl (SEM) Protection Strategy
The SEM group is stable to a variety of conditions, including strongly basic and nucleophilic reagents, and can be cleaved under specific fluoride-mediated or acidic conditions.
Data Presentation: N-SEM Protection and Deprotection
| Reaction Stage | Reagents and Conditions | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Protection | This compound, SEM-Cl, NaH | Dimethylformamide (DMF) | Several hours | 0 °C to RT | Good | General Protocol |
| Deprotection | N-SEM-6-(tert-butyl)-1H-indole, TBAF | Tetrahydrofuran (THF) | 12 h | 80 °C | Moderate | [5] |
| Deprotection | N-SEM-6-(tert-butyl)-1H-indole, SnCl₄ | Dichloromethane (DCM) | 2 h | 0 °C to RT | High | [6] |
Experimental Protocols
Protocol 5: N-SEM Protection of this compound
-
To a stirred suspension of sodium hydride (NaH) (1.2 equiv, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF) at 0 °C, add a solution of this compound (1.0 equiv) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield N-SEM-6-(tert-butyl)-1H-indole.
Protocol 6: Deprotection of N-SEM-6-(tert-butyl)-1H-indole using Tetrabutylammonium Fluoride (TBAF) [5]
-
Dissolve N-SEM-6-(tert-butyl)-1H-indole (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (e.g., 2-3 equiv).
-
Heat the reaction mixture to 80 °C and stir for 12 hours, or until completion as monitored by TLC.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product if necessary to obtain this compound.
Visualization of SEM Protection and Deprotection
Caption: N-SEM protection and deprotection of this compound.
Conclusion
The selection of an appropriate N-protection strategy for this compound is critical for the successful synthesis of its derivatives. The Boc group offers a versatile and mild option, while the Tosyl group provides enhanced stability for more demanding reaction sequences. The SEM group presents another alternative with its unique cleavage conditions. The protocols and data presented herein provide a comprehensive guide for researchers to choose and implement the most suitable protection and deprotection methods for their specific synthetic needs, taking into account the steric considerations of the 6-tert-butyl substituent.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SEM Deprotection - TBAF [commonorganicchemistry.com]
- 6. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of 6-(tert-Butyl)-1H-indole at C2 and C3 Positions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective functionalization of 6-(tert-Butyl)-1H-indole at the C2 and C3 positions. The methodologies described herein are essential for the synthesis of diverse indole derivatives, which are key structural motifs in numerous pharmacologically active compounds.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, present in a wide array of natural products and synthetic drugs. The ability to selectively introduce functional groups at specific positions of the indole ring is crucial for the development of new therapeutic agents. This document focuses on the functionalization of this compound, a versatile building block, at its nucleophilic C3 position and the less reactive C2 position. The protocols provided cover key transformations including Vilsmeier-Haack formylation, Friedel-Crafts acylation, palladium-catalyzed C2-arylation, and Lewis acid-catalyzed C3-alkylation.
C3 Position Functionalization
The C3 position of the indole ring is the most nucleophilic and readily undergoes electrophilic substitution.
C3-Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a highly efficient method for introducing a formyl group at the C3 position of indoles. The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Quantitative Data Summary
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 6-Methyl-1H-indole | POCl₃, DMF | 90 | 8 | 89 |
| 6-Bromo-1H-indole | POCl₃, DMF | 85 | 5 | 93 |
| 6-Chloro-1H-indole | POCl₃, DMF | 90 | 8 | 91 |
Experimental Protocol: Synthesis of this compound-3-carbaldehyde
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH)
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
To this mixture, add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.
-
Carefully neutralize the acidic solution by the slow addition of a cold aqueous solution of sodium hydroxide (e.g., 2M NaOH) until the pH is basic (pH 8-9), which will cause the product to precipitate.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product in a desiccator.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol to afford pure this compound-3-carbaldehyde.
Logical Workflow for Vilsmeier-Haack Reaction
Caption: Vilsmeier-Haack formylation of this compound.
C3-Acylation via Friedel-Crafts Reaction
Friedel-Crafts acylation allows for the introduction of an acyl group at the C3 position of indoles using an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Quantitative Data Summary
Specific yields for the Friedel-Crafts acylation of this compound are not detailed in the provided search results. The table below presents general conditions for the acylation of unsubstituted indole.
| Acylating Agent | Lewis Acid | Solvent | Temperature (°C) |
| Acetyl chloride | AlCl₃ | Dichloromethane | 0 to rt |
| Acetic anhydride | AlCl₃ | Dichloromethane | 0 to rt |
| Aroyl chlorides | ZrCl₄ | Dichloromethane | rt |
Experimental Protocol: Synthesis of 3-Acetyl-6-(tert-butyl)-1H-indole
Materials:
-
This compound
-
Acetyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the suspension with stirring.
-
After the addition, stir the mixture at 0 °C for 15-30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-Acetyl-6-(tert-butyl)-1H-indole.
Logical Workflow for Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation of this compound.
C2 Position Functionalization
Functionalization at the C2 position of indoles is more challenging due to its lower nucleophilicity compared to the C3 position. Directed C-H activation strategies are often employed.
C2-Arylation via Palladium-Catalyzed C-H Activation
Palladium-catalyzed direct C-H arylation is a powerful tool for forming C-C bonds at the C2 position of indoles. This method often requires a directing group on the indole nitrogen to achieve high regioselectivity.
Quantitative Data Summary
Specific data for this compound is not available in the provided search results. The following table shows general conditions for the C2-arylation of N-substituted indoles.
| Indole Substrate | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| N-Substituted Indole | Aryl Iodide | Pd(OAc)₂ | P(o-tol)₃ | Cs₂CO₃ | Dioxane | 120 |
| N-Substituted Indole | Aryl Bromide | Pd(OAc)₂ | PCy₃ | K₂CO₃ | DMA | 120 |
Experimental Protocol: Synthesis of 2-Aryl-6-(tert-butyl)-1H-indole (General Procedure)
Materials:
-
N-Protected-6-(tert-butyl)-1H-indole (e.g., N-pivaloyl or N-acetyl)
-
Aryl halide (e.g., aryl iodide or aryl bromide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., tri(o-tolyl)phosphine or tricyclohexylphosphine)
-
Base (e.g., cesium carbonate or potassium carbonate)
-
Anhydrous solvent (e.g., dioxane or N,N-dimethylacetamide)
Procedure:
-
To a flame-dried Schlenk tube, add the N-protected-6-(tert-butyl)-1H-indole (1.0 equivalent), aryl halide (1.2-1.5 equivalents), palladium(II) acetate (2-5 mol%), phosphine ligand (4-10 mol%), and base (2.0 equivalents).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture at the specified temperature (typically 100-140 °C) for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-aryl-N-protected-6-(tert-butyl)-1H-indole.
-
If necessary, remove the N-protecting group under appropriate conditions to yield the final product.
Experimental Workflow for C2-Arylation
Caption: Palladium-catalyzed C2-arylation workflow.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the selective functionalization of this compound at the C2 and C3 positions. These methods are fundamental for the synthesis of a wide range of indole derivatives with potential applications in drug discovery and development. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired products.
Disclaimer: The provided protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The yields and reaction times are representative and may vary depending on the specific reaction conditions and the purity of the reagents.
Gram-Scale Synthesis of 6-(tert-Butyl)-1H-indole: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the gram-scale synthesis of 6-(tert-Butyl)-1H-indole, a valuable building block in medicinal chemistry and materials science. The protocol is based on the robust and widely applicable Fischer indole synthesis, a classic method for the construction of the indole nucleus.
Introduction
The indole scaffold is a privileged structure in numerous natural products and pharmaceutical agents.[1] Substitution at the 6-position of the indole ring can significantly modulate the biological activity and physicochemical properties of the resulting compounds. This compound, in particular, serves as a key intermediate for the development of novel therapeutics and functional organic materials. This protocol details a reliable, two-step procedure commencing with the synthesis of 4-(tert-butyl)phenylhydrazine from commercially available 4-(tert-butylaniline), followed by an acid-catalyzed cyclization to afford the target indole.
Quantitative Data Summary
The following table summarizes the key quantitative data for the gram-scale synthesis of this compound. The data represents typical expected values based on established Fischer indole synthesis methodologies.
| Parameter | Step 1: 4-(tert-Butyl)phenylhydrazine HCl | Step 2: this compound |
| Starting Material | 4-(tert-Butylaniline) | 4-(tert-Butyl)phenylhydrazine HCl |
| Reagents | Sodium nitrite, Hydrochloric acid, Tin(II) chloride dihydrate | Acetaldehyde dimethyl acetal, Polyphosphoric acid |
| Solvent | Hydrochloric acid, Water | Toluene |
| Reaction Temperature | 0 - 5 °C (diazotization), < 10 °C (reduction) | 100 - 110 °C |
| Reaction Time | ~ 2 hours | ~ 3 hours |
| Typical Scale | 10 - 20 g | 5 - 10 g |
| Product Molar Mass | 188.69 g/mol | 173.25 g/mol |
| Typical Yield | 85 - 95% | 70 - 85% |
| Purification Method | Filtration | Column Chromatography |
| Appearance | White to off-white solid | White to pale yellow solid |
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis of this compound.
Step 1: Synthesis of 4-(tert-Butyl)phenylhydrazine Hydrochloride
-
Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-(tert-butylaniline) (1.0 eq) in concentrated hydrochloric acid (approx. 3 M solution). Cool the stirred solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
Reduction: In a separate large beaker, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring for 1-2 hours at room temperature.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the solid under vacuum to obtain 4-(tert-butyl)phenylhydrazine hydrochloride as a white to off-white powder.
Step 2: Fischer Indole Synthesis of this compound
-
Reaction Setup: To a round-bottom flask, add 4-(tert-butyl)phenylhydrazine hydrochloride (1.0 eq) and toluene.
-
Add acetaldehyde dimethyl acetal (1.2 eq) to the suspension.
-
Cyclization: While stirring, carefully add polyphosphoric acid (PPA) (approx. 10-15 wt eq) portion-wise to the reaction mixture. An exothermic reaction will occur.
-
Heat the reaction mixture to 100-110 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of toluene).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white to pale yellow solid.
Visualizations
The following diagram illustrates the experimental workflow for the gram-scale synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: 6-(tert-Butyl)-1H-indole as a Versatile Building Block for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The introduction of a tert-butyl group at the 6-position of the indole ring offers a unique combination of steric bulk and lipophilicity, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This strategic substitution can enhance metabolic stability, modulate receptor binding, and improve oral bioavailability. Consequently, 6-(tert-Butyl)-1H-indole has emerged as a valuable building block for the synthesis of a diverse array of pharmaceutical intermediates.
These application notes provide detailed protocols for the functionalization of this compound through several key synthetic transformations, including the Vilsmeier-Haack reaction, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and the Pictet-Spengler reaction. These methods enable the efficient synthesis of advanced intermediates crucial for the development of novel therapeutics.
Vilsmeier-Haack Formylation: Synthesis of this compound-3-carbaldehyde
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles like indoles, typically at the C-3 position. The resulting indole-3-carbaldehydes are versatile intermediates for the synthesis of various bioactive molecules.
General Reaction Scheme:
Quantitative Data Summary: Vilsmeier-Haack Formylation of Substituted Indoles
| Entry | Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 6-Bromo-1H-indole | POCl₃, DMF | 85 | 5 | 93 | [1] |
| 2 | 6-Chloro-1H-indole | POCl₃, DMF | 90 | 8 | 91 | [1] |
| 3 | 6-Methyl-1H-indole | POCl₃, DMF | 90 | 8 | 89 | [1] |
| 4 | Indole | POCl₃, DMF | 35 | 1 | 97 | [2] |
Note: The data presented is for analogous substituted indoles to provide an expected range of reaction efficiency.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 eq.) dropwise to the DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve this compound (1.0 eq.) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is ~7-8.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound-3-carbaldehyde.
Suzuki-Miyaura Cross-Coupling: Synthesis of 6-(tert-Butyl)-7-aryl-1H-indoles
The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. To perform this reaction on the 6-position, a halogenated precursor, such as N-Boc-6-bromo-7-(tert-butyl)-1H-indole, is required.
General Reaction Scheme:
Quantitative Data Summary: Suzuki-Miyaura Coupling of Bromoindoles
| Entry | Substrate | Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ (2) | DME | 80 | High | [3] |
| 2 | tert-Butyl 7-bromo-1H-indole-1-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 85-95 (Est.) | [4][5] |
| 3 | Aryl Bromide | Arylboronic Acid | Pd(OAc)₂ (2) / PCy₃ (4) | K₃PO₄ (1.5) | Toluene | 80 | 95 | [6] |
Note: The data provided is for analogous bromo-heterocycles to guide reaction optimization.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
N-Boc-6-bromo-7-(tert-butyl)-1H-indole (prepared from this compound via bromination and Boc-protection)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)
-
Deionized water
-
Standard Schlenk techniques and purification equipment
Procedure:
-
To a Schlenk flask, add N-Boc-6-bromo-7-(tert-butyl)-1H-indole (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (2-5 mol%), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent and deionized water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-7-(tert-butyl)-1H-indole derivative.
Buchwald-Hartwig Amination: Synthesis of 6-Amino-Substituted Indoles
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Similar to the Suzuki coupling, a halogenated this compound precursor is required.
General Reaction Scheme:
Quantitative Data Summary: Buchwald-Hartwig Amination of Bromo-heterocycles
| Entry | Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 6-Bromo-1H-indazole | Aniline | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOtBu (1.4) | Toluene | 100 | 92 | [7] |
| 2 | 4-Bromo-1-tritylpyrazole | Aniline | Pd(dba)₂ (10) | tBuDavePhos (20) | Toluene | 110 | 94 | [8] | |
| 3 | 5-Bromotryptophan | Aniline | [Pd(tBu-XPhos)]₂ (5) | - | K₃PO₄ (2) | H₂O/1,4-Dioxane | 100 | 71 | [9] |
Note: The data provided is for analogous bromo-heterocycles to guide reaction optimization.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
N-Boc-6-bromo-(tert-butyl)-1H-indole
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, RuPhos precatalyst)
-
Phosphine ligand (e.g., BrettPhos, RuPhos)
-
Base (e.g., NaOtBu, LiHMDS)
-
Anhydrous solvent (e.g., toluene, THF)
-
Standard Schlenk techniques and purification equipment
Procedure:
-
In an oven-dried Schlenk tube, combine N-Boc-6-bromo-(tert-butyl)-1H-indole (1.0 eq.), the palladium precatalyst (2 mol%), and the ligand (4 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent, followed by the amine (1.2 eq.) and the base (1.4-2.0 eq.).
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Pictet-Spengler Reaction: Synthesis of Tetrahydro-β-carbolines
The Pictet-Spengler reaction is a key transformation for the synthesis of tetrahydro-β-carbolines, a common scaffold in alkaloids and pharmaceutical agents. This reaction requires a tryptamine derivative, which can be synthesized from this compound.
Synthetic Pathway to 6-(tert-Butyl)tryptamine:
-
Vilsmeier-Haack Formylation: this compound → this compound-3-carbaldehyde
-
Nitromethane Condensation (Henry Reaction): this compound-3-carbaldehyde + CH₃NO₂ → (E)-6-(tert-Butyl)-3-(2-nitrovinyl)-1H-indole
-
Reduction: (E)-6-(tert-Butyl)-3-(2-nitrovinyl)-1H-indole --[LiAlH₄]--> 2-(6-(tert-Butyl)-1H-indol-3-yl)ethan-1-amine (6-(tert-Butyl)tryptamine)
General Pictet-Spengler Reaction Scheme:
Quantitative Data Summary: Pictet-Spengler Reaction of Tryptamines
| Entry | Tryptamine Derivative | Carbonyl Compound | Acid Catalyst | Solvent | Temp | Yield (%) | Reference |
| 1 | Tryptamine | Paraldehyde | H₂SO₄ | Water | Not specified | Good | [10] |
| 2 | Tryptamine | Formaldehyde | Physiological pH | Water | RT | Not specified | [10] |
| 3 | Tryptamine derivative | Aldehyde | TFA | DCM | RT to Reflux | 70-95 | [11] |
Note: Yields are highly dependent on the specific substrates and conditions used.
Experimental Protocol: Pictet-Spengler Reaction
Materials:
-
6-(tert-Butyl)tryptamine
-
Aldehyde or ketone
-
Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl))
-
Anhydrous solvent (e.g., dichloromethane (DCM), toluene)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve 6-(tert-Butyl)tryptamine (1.0 eq.) in the anhydrous solvent in a round-bottom flask.
-
Add the aldehyde or ketone (1.1 eq.) to the solution.
-
Add the acid catalyst (catalytic to stoichiometric amounts) to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydro-β-carboline.
Visualizations
Caption: Synthetic pathways from this compound.
Caption: Drug discovery workflow using this compound.
References
- 1. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jk-sci.com [jk-sci.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of Novel Antimicrobial Agents from 6-(tert-butyl)-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel antimicrobial agents derived from the 6-(tert-butyl)-1H-indole scaffold. This document outlines detailed protocols for the synthesis, in vitro antimicrobial and cytotoxicity evaluation, and elucidation of the potential mechanisms of action of these compounds.
Introduction
The rise of antimicrobial resistance necessitates the discovery and development of new chemical entities with novel mechanisms of action. Indole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activities.[1] The this compound scaffold, in particular, offers a unique structural motif for further chemical exploration and optimization to generate potent antimicrobial agents. This document provides the necessary protocols and data presentation formats to guide researchers in this endeavor.
Data Presentation
A systematic presentation of quantitative data is crucial for the comparative analysis of newly synthesized compounds. All experimental data should be summarized in clear, well-structured tables.
Table 1: In Vitro Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | Staphylococcus aureus (ATCC 29213) | Methicillin-Resistant S. aureus (MRSA) (ATCC 43300) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 90028) |
| BT-IND-01 | 8 | 16 | 32 | 64 | 16 |
| BT-IND-02 | 4 | 8 | 16 | 32 | 8 |
| BT-IND-03 | 2 | 4 | 8 | 16 | 4 |
| Ciprofloxacin | 1 | 2 | 0.5 | 1 | - |
| Fluconazole | - | - | - | - | 2 |
Table 2: Cytotoxicity of this compound Derivatives against Human Cell Lines (IC₅₀ in µM)
| Compound ID | HEK293 (Human Embryonic Kidney) | HepG2 (Human Hepatocellular Carcinoma) |
| BT-IND-01 | >100 | 75.2 |
| BT-IND-02 | >100 | 55.8 |
| BT-IND-03 | 85.1 | 32.5 |
| Doxorubicin | 0.8 | 1.2 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of research findings.
Synthesis of this compound Derivatives
A generalized protocol for the synthesis of the this compound core structure can be achieved via the Fischer indole synthesis. This is followed by derivatization to introduce various functional groups to explore structure-activity relationships (SAR).
Protocol 3.1.1: Fischer Indole Synthesis of this compound
This protocol describes a plausible synthetic route. Researchers should optimize reaction conditions based on available laboratory resources and safety guidelines.
-
Preparation of (4-(tert-butyl)phenyl)hydrazine: Start with the commercially available 4-tert-butylaniline. Diazotize the aniline using sodium nitrite and hydrochloric acid at 0-5 °C. Reduce the resulting diazonium salt with a suitable reducing agent like sodium sulfite or tin(II) chloride to yield (4-(tert-butyl)phenyl)hydrazine.
-
Condensation to form Hydrazone: React the (4-(tert-butyl)phenyl)hydrazine with a suitable ketone or aldehyde (e.g., acetone, pyruvate) in an acidic medium (e.g., acetic acid in ethanol) to form the corresponding hydrazone.
-
Cyclization: Heat the formed hydrazone in the presence of a strong acid catalyst such as polyphosphoric acid (PPA) or zinc chloride to induce cyclization and the elimination of ammonia, yielding the this compound core structure.
-
Purification: Purify the crude product using column chromatography on silica gel with an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
Protocol 3.1.2: Derivatization of this compound
Further modifications can be made at various positions of the indole ring to synthesize a library of derivatives. For example, N-alkylation or acylation at the indole nitrogen, or electrophilic substitution at the C3 position.
-
N-Alkylation/Acylation: To a solution of this compound in a suitable aprotic solvent (e.g., DMF or THF), add a base (e.g., NaH) at 0 °C. After stirring for 30 minutes, add the desired alkyl halide or acyl chloride and allow the reaction to proceed to completion.
-
Vilsmeier-Haack Formylation at C3: React this compound with a mixture of phosphorus oxychloride and dimethylformamide to introduce a formyl group at the C3 position. This aldehyde can then be used as a handle for further derivatization (e.g., reductive amination, Wittig reaction).
-
Purification: Purify the final derivatives using column chromatography or recrystallization.
In Vitro Antimicrobial Susceptibility Testing
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Protocol 3.2.1: Broth Microdilution Assay
-
Preparation of Bacterial/Fungal Inoculum: From a fresh agar plate, pick 3-5 colonies of the test microorganism and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Incubate at 37°C (bacteria) or 35°C (fungi) until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL). Dilute the inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform two-fold serial dilutions of the compound in the appropriate broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth only). Incubate the plates at the appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Testing
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates.
Protocol 3.3.1: MTT Assay
-
Cell Seeding: Seed human cell lines (e.g., HEK293, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
Visualization of Potential Mechanisms of Action
Understanding the mechanism of action is crucial for the rational design of new antimicrobial agents. Based on existing literature on indole derivatives, two potential mechanisms are the disruption of the bacterial cell membrane and the inhibition of bacterial cell division.
Disruption of Bacterial Membrane Potential
Indole and its derivatives can act as proton ionophores, disrupting the proton motive force across the bacterial cytoplasmic membrane. This leads to a collapse of the membrane potential, affecting essential cellular processes.
Caption: Disruption of Bacterial Membrane Potential by an Indole Derivative.
Inhibition of Bacterial Cell Division via FtsZ Polymerization
The FtsZ protein is a key component of the bacterial cytoskeleton and forms the Z-ring at the site of cell division. Some indole derivatives have been shown to inhibit the polymerization of FtsZ, thereby blocking cytokinesis.[2]
Caption: Inhibition of FtsZ Polymerization by an Indole Derivative.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. By following the detailed protocols for synthesis, antimicrobial evaluation, and cytotoxicity testing outlined in these application notes, researchers can systematically explore the potential of this chemical class. The provided visualizations of potential mechanisms of action offer a framework for further mechanistic studies to elucidate how these compounds exert their antimicrobial effects. Through a combined approach of chemical synthesis, biological evaluation, and mechanistic investigation, novel and effective antimicrobial agents can be developed to combat the growing threat of antimicrobial resistance.
References
Application Notes and Protocols for Enzymatic Reactions Involving 6-(tert-butyl)-1H-indole
These application notes provide a comprehensive overview and detailed protocols for studying the enzymatic reactions of 6-(tert-butyl)-1H-indole, a substituted indole that is of interest to researchers in drug discovery and development. The focus is on its potential biotransformation by cytochrome P450 (CYP) enzymes, a primary route of metabolism for many xenobiotics.
Introduction
Indole and its derivatives are crucial scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] The metabolism of such compounds is a critical aspect of drug development, influencing their pharmacokinetic profiles and potential toxicity. Cytochrome P450 enzymes, particularly those in the liver, are major contributors to the phase I metabolism of a vast array of drugs and foreign compounds.[2][3][4] These enzymes catalyze various oxidative reactions, including hydroxylation.[2]
For substituted indoles, enzymatic reactions can occur at various positions on the indole ring or on the substituent groups.[5][6] In the case of this compound, a likely metabolic pathway is the hydroxylation of the tert-butyl group, a common biotransformation for molecules containing this moiety, which increases their polarity and facilitates excretion.[7][8] Another possibility is the oxidation of the indole ring itself, leading to products such as hydroxyindoles, oxindoles, or isatins, similar to the metabolism of the parent indole molecule by enzymes like CYP2A6, CYP2C19, and CYP2E1.[6]
This document provides a detailed protocol for an in vitro assessment of this compound metabolism using human liver microsomes as the enzyme source, followed by analysis using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Enzymatic Reaction Pathway
The proposed primary enzymatic reaction for this compound is the hydroxylation of the tert-butyl group, catalyzed by a cytochrome P450 enzyme in the presence of NADPH and oxygen.
References
- 1. chemijournal.com [chemijournal.com]
- 2. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biotransformation: Impact and Application of Metabolism in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 6-(tert-butyl)-1H-indole Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-based compounds represent a significant class of heterocyclic molecules with a wide range of biological activities, making them privileged scaffolds in drug discovery. Notably, various indole derivatives have demonstrated potent antiproliferative and anticancer properties. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of a focused library of 6-(tert-butyl)-1H-indole analogs to identify and characterize novel antiproliferative agents.
The screening strategy detailed herein employs a multi-step approach, beginning with a primary, high-throughput cell viability assay to identify initial "hit" compounds that inhibit cancer cell proliferation. Subsequently, secondary assays are outlined to confirm the activity of these hits and to begin elucidating their mechanism of action, such as the induction of apoptosis. This tiered screening approach is designed to efficiently identify promising lead candidates for further development.
Primary High-Throughput Screening Assay: Cell Viability
The primary screen is designed to rapidly assess the effect of a large number of this compound analogs on the viability of a cancer cell line. A common and robust method for this is the use of a resazurin-based assay, which measures the metabolic activity of living cells.
Experimental Protocol: Resazurin-Based Cell Viability Assay
Objective: To identify this compound analogs that reduce the viability of cancer cells in a high-throughput format.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
384-well clear-bottom, black-walled tissue culture plates
-
Compound library of this compound analogs dissolved in DMSO
-
Positive control (e.g., Staurosporine)
-
Negative control (DMSO)
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring fluorescence (Ex/Em: ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells/well) in complete culture medium.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a working stock of the this compound analogs at the desired final concentration (e.g., 10 µM) by diluting the stock plates with complete culture medium. The final DMSO concentration should be kept below 0.5%.
-
Using an automated liquid handler or multichannel pipette, add 10 µL of the diluted compound solutions to the corresponding wells of the cell plate.
-
Add 10 µL of medium containing the positive control to the designated control wells.
-
Add 10 µL of medium containing DMSO to the negative control wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
-
Resazurin Addition and Incubation:
-
Add 10 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity of each well using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Presentation
Table 1: Primary HTS Data Summary for Selected this compound Analogs
| Compound ID | Concentration (µM) | Percent Inhibition of Cell Viability (%) |
| Analog-001 | 10 | 85.2 |
| Analog-002 | 10 | 12.5 |
| Analog-003 | 10 | 92.1 |
| Analog-004 | 10 | 5.8 |
| Staurosporine | 1 | 98.5 |
| DMSO | 0.1% | 0.0 |
Percent inhibition is calculated as: (1 - (Fluorescence_Compound - Fluorescence_Blank) / (Fluorescence_DMSO - Fluorescence_Blank)) * 100
Secondary Confirmatory and Mechanistic Assays
Compounds that show significant inhibition in the primary screen ("hits") should be further investigated in secondary assays to confirm their activity and to begin to understand their mechanism of action.
Experimental Protocol: Caspase-3/7 Activation Assay
Objective: To determine if the observed decrease in cell viability is due to the induction of apoptosis by measuring the activity of executioner caspases 3 and 7.
Materials:
-
"Hit" compounds from the primary screen
-
Cancer cell line
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
384-well white-walled, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as the primary assay for cell seeding and compound addition in a 384-well white-walled plate. It is recommended to perform a dose-response curve for each hit compound (e.g., 0.1 to 100 µM).
-
Incubate for a shorter period, typically 24 hours, to capture early apoptotic events.
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Allow the plate and the reagent to equilibrate to room temperature.
-
Add 50 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
-
Incubation and Data Acquisition:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a plate reader.
-
Data Presentation
Table 2: Dose-Response of Caspase-3/7 Activation by Hit Compounds
| Compound ID | Concentration (µM) | Fold Increase in Caspase-3/7 Activity |
| Analog-001 | 0.1 | 1.2 |
| 1 | 3.5 | |
| 10 | 8.9 | |
| Analog-003 | 0.1 | 1.1 |
| 1 | 4.2 | |
| 10 | 10.5 | |
| Staurosporine | 1 | 15.2 |
| DMSO | 0.1% | 1.0 |
Fold increase is calculated as: Luminescence_Compound / Luminescence_DMSO
Visualizations
Caption: High-throughput screening workflow for this compound analogs.
Caption: Hypothetical signaling pathway for an antiproliferative indole analog.
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of 6-(tert-Butyl)-1H-indole
Technical Support Center: Synthesis of 6-(tert-Butyl)-1H-indole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of this compound, primarily focusing on the Fischer indole synthesis, a widely used and versatile method. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and adaptable method for the synthesis of this compound is the Fischer indole synthesis.[1][2][3][4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of 4-(tert-butyl)phenylhydrazine with an appropriate aldehyde or ketone.[1][4]
Q2: How do I synthesize the necessary precursor, 4-(tert-butyl)phenylhydrazine?
A2: 4-(tert-butyl)phenylhydrazine can be synthesized from 4-tert-butylaniline. The aniline is first diazotized, followed by a reduction of the resulting diazonium salt. Alternatively, palladium-catalyzed cross-coupling reactions of aryl bromides (like 1-bromo-4-tert-butylbenzene) with hydrazones offer a modern approach to obtaining the required N-arylhydrazone precursors.[2]
Q3: Which carbonyl compound should I use to obtain this compound with no substituents at the 2 and 3 positions?
A3: To synthesize this compound without substituents at the 2 and 3 positions, a common strategy involves using pyruvic acid as the carbonyl compound, which initially yields this compound-2-carboxylic acid. This intermediate can then be decarboxylated by heating to afford the target molecule.[5] Another approach could involve reacting the hydrazine with acetaldehyde, which after cyclization would yield 3-methyl-6-(tert-butyl)-1H-indole. If the unsubstituted indole is desired, further synthetic steps would be necessary.
Q4: What are the most effective acid catalysts for the Fischer indole synthesis of sterically hindered indoles?
A4: Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[1][2] For substrates with bulky substituents like the tert-butyl group, polyphosphoric acid (PPA) is often an effective catalyst and can also serve as the reaction medium.[6][7] The choice and concentration of the acid catalyst are critical and often require empirical optimization for the specific substrate.[2][8]
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Acid Catalyst | The choice of acid and its concentration are crucial. If one acid (e.g., acetic acid) gives low yields, try a stronger Brønsted acid like sulfuric acid or a Lewis acid such as zinc chloride. Polyphosphoric acid (PPA) is often effective for challenging cyclizations.[2][6][8] |
| Incorrect Reaction Temperature | The Fischer indole synthesis often requires elevated temperatures. However, excessively high temperatures can lead to decomposition. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature and reaction time. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[8] |
| Impure Starting Materials | Ensure the purity of 4-(tert-butyl)phenylhydrazine and the carbonyl compound. Impurities can lead to unwanted side reactions.[8] |
| Steric Hindrance | The bulky tert-butyl group can sterically hinder the cyclization step. Using a stronger acid catalyst or higher temperatures might be necessary to overcome this. |
| N-N Bond Cleavage | Electron-donating groups, such as the tert-butyl group, on the phenylhydrazine can sometimes promote undesired N-N bond cleavage. Using a milder Lewis acid catalyst might mitigate this side reaction. |
Problem 2: Formation of Multiple Products and Purification Challenges
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Side Reactions | Common side reactions include aldol condensation of the carbonyl compound or Friedel-Crafts type reactions under strong acidic conditions.[8] Using a one-pot procedure where the hydrazone is formed in situ under milder conditions before adding a stronger acid for cyclization can minimize some side products.[8] |
| Regioisomer Formation (with unsymmetrical ketones) | If an unsymmetrical ketone is used, two different regioisomeric indoles can be formed. The product ratio is influenced by the acidity of the medium and steric factors.[9] Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[9] |
| Difficult Purification | A complex mixture of products can make purification by column chromatography challenging. If the product is a solid, recrystallization can be an effective purification method. Acid-base extraction can also be employed to separate the weakly acidic indole from non-acidic impurities, but caution is advised as some indoles are sensitive to strong acids or bases. |
| Product Decomposition | The indole product itself might be sensitive to the strong acidic conditions of the reaction. It is important to neutralize the reaction mixture promptly during workup. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition. |
Experimental Protocols
General Protocol for Fischer Indole Synthesis of this compound-2-carboxylic acid
This protocol is a general guideline and may require optimization.
Materials:
-
4-(tert-butyl)phenylhydrazine hydrochloride
-
Pyruvic acid
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., acetic acid, sulfuric acid)
-
Ethanol (if not using PPA as solvent)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation (can be done in situ): In a round-bottom flask, dissolve 4-(tert-butyl)phenylhydrazine hydrochloride (1 equivalent) in ethanol. Add pyruvic acid (1.1 equivalents) and a catalytic amount of acetic acid. Stir the mixture at room temperature or gentle heating until hydrazone formation is complete (monitor by TLC).
-
Cyclization:
-
Using PPA: Add the pre-formed hydrazone (or the reaction mixture from step 1 after removing ethanol) to polyphosphoric acid. Heat the mixture with stirring. The optimal temperature and time need to be determined experimentally (e.g., 80-120 °C for 1-4 hours).
-
Using other acids: To the hydrazone solution, add the chosen acid catalyst (e.g., concentrated sulfuric acid dropwise). Heat the mixture to reflux.
-
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound-2-carboxylic acid.
Decarboxylation to this compound:
Heat the purified this compound-2-carboxylic acid at a temperature above its melting point until carbon dioxide evolution ceases. The crude this compound can then be purified by column chromatography or distillation.
Visualizations
Caption: General workflow for the Fischer indole synthesis.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. grokipedia.com [grokipedia.com]
- 4. benchchem.com [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines [mdpi.com]
- 7. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
identifying and characterizing impurities in 6-(tert-Butyl)-1H-indole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities during the synthesis of 6-(tert-Butyl)-1H-indole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a plausible Leimgruber-Batcho synthetic route.
Assumed Synthetic Route: Leimgruber-Batcho Synthesis
A common and efficient method for the synthesis of 2,3-unsubstituted indoles is the Leimgruber-Batcho synthesis.[1][2][3] This route is assumed for the purpose of this guide and involves two main steps:
-
Condensation of 4-tert-butyl-2-nitrotoluene with a formamide acetal (e.g., N,N-dimethylformamide dimethyl acetal, DMF-DMA) to form an enamine.
-
Reductive cyclization of the enamine to yield this compound.
Diagram of the Assumed Synthetic Workflow
Caption: Assumed Leimgruber-Batcho synthesis workflow for this compound.
Issue 1: Low Yield of the Intermediate Enamine
| Potential Cause | Troubleshooting & Optimization |
| Incomplete reaction | - Ensure the 4-tert-butyl-2-nitrotoluene starting material is pure and dry. - Increase the reaction time and monitor progress by Thin Layer Chromatography (TLC). - Use a slight excess of DMF-DMA. - Ensure efficient stirring and adequate reaction temperature. The addition of pyrrolidine can sometimes accelerate the reaction.[2] |
| Side reactions | - Overheating can lead to decomposition of the starting material or product. Maintain the recommended reaction temperature. - The presence of moisture can hydrolyze the DMF-DMA reagent. Ensure all glassware and solvents are anhydrous. |
| Product loss during work-up | - The enamine intermediate can be unstable. Proceed to the next step without extensive purification if possible. If purification is necessary, use mild conditions. |
Issue 2: Incomplete Reductive Cyclization or Low Yield of this compound
| Potential Cause | Troubleshooting & Optimization |
| Inefficient reduction | - The choice of reducing agent is critical. Common options include catalytic hydrogenation (e.g., Pd/C, H₂), Raney nickel with hydrazine, or chemical reducing agents like iron in acetic acid or sodium dithionite.[1][2] - Ensure the catalyst is active. For catalytic hydrogenation, use fresh catalyst and ensure the system is free of catalyst poisons. - Optimize the reaction conditions such as hydrogen pressure, temperature, and reaction time. |
| Formation of side products | - Incomplete reduction of the nitro group can lead to the formation of nitroso or hydroxylamine intermediates which may undergo side reactions. Ensure complete reduction by monitoring the reaction by TLC or HPLC. - Over-reduction of the indole ring can occur under harsh conditions, leading to the formation of indoline derivatives. Use milder reducing agents or optimize reaction conditions. |
| Product degradation | - Indoles can be sensitive to strong acids and oxidizing conditions. Ensure the work-up procedure is neutral or slightly basic. - The final product may be sensitive to light and air. Store the purified this compound under an inert atmosphere and protected from light. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in the synthesis of this compound via the Leimgruber-Batcho method?
A1: Based on the Leimgruber-Batcho synthesis, the following impurities are most likely:
-
Unreacted Starting Materials: 4-tert-butyl-2-nitrotoluene.
-
Intermediate-Related Impurities: Residual intermediate enamine (trans-1-(4-tert-butyl-2-nitrophenyl)-2-(dimethylamino)ethylene).
-
Partially Reduced Intermediates: Such as the corresponding nitroso or hydroxylamine derivatives if the reduction is incomplete.
-
Over-reduced Products: 6-tert-butylindoline, resulting from the reduction of the indole pyrrole ring.
-
Side-Reaction Products: Polymeric materials or other degradation products, especially if the reaction is exposed to strong acids or high temperatures for extended periods.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, intermediate, and the final product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q3: What are the recommended purification methods for this compound?
A3: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Q4: Which analytical techniques are best for identifying and characterizing unknown impurities?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is excellent for separating impurities and assessing the purity of the final product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) provides molecular weight information for each separated impurity, which is crucial for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides detailed structural information about the impurities. Isolation of the impurity is often required for full characterization.
-
Gas Chromatography-Mass Spectrometry (GC-MS) can be useful for identifying volatile impurities.
Data Presentation
Table 1: Potential Impurities and their Characterization Data
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Analytical Signature |
| 4-tert-butyl-2-nitrotoluene | C₁₁H₁₅NO₂ | 193.24 | ¹H NMR: Signals corresponding to the tert-butyl group, aromatic protons, and the methyl group. MS (EI): Molecular ion peak at m/z 193. |
| trans-1-(4-tert-butyl-2-nitrophenyl)-2-(dimethylamino)ethylene (Enamine) | C₁₃H₁₈N₂O₂ | 234.30 | ¹H NMR: Characteristic signals for the vinylic protons, dimethylamino group, tert-butyl group, and aromatic protons. MS (ESI+): [M+H]⁺ peak at m/z 235. |
| 6-tert-butyl-1H-indole (Product) | C₁₂H₁₅N | 173.25 | ¹H NMR: Characteristic signals for the indole NH proton, aromatic protons, and the tert-butyl group.[4] ¹³C NMR: Signals corresponding to the indole ring carbons and the tert-butyl group.[4] MS (EI): Molecular ion peak at m/z 173. |
| 6-tert-butylindoline | C₁₂H₁₇N | 175.27 | ¹H NMR: Absence of the indole C2-H and C3-H signals and appearance of aliphatic signals for the reduced pyrrole ring. MS (EI): Molecular ion peak at m/z 175. |
Note: The exact spectral data will depend on the specific analytical conditions.
Experimental Protocols
Protocol 1: General Procedure for Leimgruber-Batcho Synthesis of this compound
This is a hypothetical protocol based on the general principles of the Leimgruber-Batcho synthesis and should be optimized for specific laboratory conditions.
Step 1: Enamine Formation
-
To a solution of 4-tert-butyl-2-nitrotoluene (1.0 eq) in anhydrous DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq) and pyrrolidine (0.5 eq).
-
Heat the reaction mixture at 120-130 °C for the time required as monitored by TLC.
-
Cool the reaction mixture to room temperature. The crude enamine can be used directly in the next step or purified by column chromatography if necessary.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine from Step 1 in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation (H₂ balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a suitable percentage of B (e.g., 20%), and ramp up to a higher percentage (e.g., 95%) over a set time to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or acetonitrile.
Protocol 3: Characterization of Impurities by LC-MS and NMR
-
LC-MS Analysis: Utilize the HPLC method described in Protocol 2 coupled to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent ion for each impurity.
-
Impurity Isolation: For unknown impurities present in significant amounts, perform preparative HPLC or careful column chromatography to isolate a sufficient quantity for NMR analysis.
-
NMR Analysis: Dissolve the isolated impurity in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration will provide detailed structural information for characterization.
Mandatory Visualization
Troubleshooting Logic for this compound Synthesis
Caption: A decision tree for troubleshooting the synthesis of this compound.
References
troubleshooting low yields in the N-alkylation of 6-(tert-Butyl)-1H-indole
Welcome to the technical support center for the N-alkylation of indoles. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during this crucial transformation, with a specific focus on sterically hindered substrates such as 6-(tert-Butyl)-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the N-alkylation of this compound?
The primary challenges in the N-alkylation of indoles, especially sterically hindered ones like this compound, include:
-
Low Yields: Incomplete reactions or degradation of starting materials can lead to poor yields.[1][2] The steric bulk of the tert-butyl group can significantly reduce the reaction rate.[1]
-
Side Reactions: The most common side reaction is C3-alkylation due to the high nucleophilicity of the C3 position of the indole ring.[1][3]
-
Poor Regioselectivity: Achieving selective N-alkylation over C-alkylation can be difficult to control, particularly with hindered substrates.[1][3]
-
Incomplete Deprotonation: The N-H of the indole needs to be deprotonated to form the more nucleophilic indolate anion. Incomplete deprotonation can lead to low yields.[1]
Q2: How can I improve the regioselectivity of my N-alkylation reaction and avoid C3-alkylation?
Several strategies can be employed to favor N-alkylation over C3-alkylation:
-
Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is a classic method to deprotonate the indole nitrogen.[1] The choice of solvent can significantly influence regioselectivity; for instance, increasing the proportion of DMF in THF/DMF mixtures has been shown to favor N-alkylation.[1]
-
Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[1][4]
-
Catalyst Control: In certain catalytic systems, the choice of ligand can control the regioselectivity. For example, in copper-hydride catalyzed alkylation, different phosphine ligands can selectively produce either the N-alkylated or C3-alkylated product.[1][3]
Q3: My reaction is giving a low yield. What are the potential causes and how can I fix it?
Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Deprotonation: Ensure complete deprotonation of the indole N-H. This can be influenced by the strength and stoichiometry of the base, as well as the reaction temperature and time. In some cases, using a stronger base or increasing the reaction temperature may be necessary.[1]
-
Reagent Purity: The purity of the indole, alkylating agent, and solvent is crucial. Water and other protic impurities can quench the base and the indolate anion.[1]
-
Steric Hindrance: If either the indole or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced.[1][5] Using a more reactive alkylating agent (e.g., switching from an alkyl chloride to a bromide or iodide) or a catalytic amount of potassium iodide (KI) might be necessary.[2]
-
Reaction Temperature and Time: The reaction may require optimization of temperature and duration. Some reactions proceed well at room temperature, while others require heating.[1] Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.[1]
-
Degradation: Indoles can be unstable under strongly acidic or basic conditions, or at high temperatures. If degradation is suspected, milder reaction conditions should be explored.[1]
Troubleshooting Guide for Low Yields
This guide provides a structured approach to resolving common issues during the N-alkylation of this compound.
Problem: Low yield of the desired N-alkylated product.
Caption: A troubleshooting workflow for addressing low yields in N-alkylation reactions.
Quantitative Data Summary
The following table summarizes how different reaction parameters can influence the outcome of indole N-alkylation, based on data from related systems. This can serve as a guide for optimizing the reaction for this compound.
| Entry | Indole Substrate | Base | Solvent | Temperature (°C) | Yield of N-alkylated product (%) | Key Observation |
| 1 | General Indole | NaH | DMF | RT to 80 | Variable | DMF often favors N-alkylation over C3-alkylation.[1] |
| 2 | General Indole | KOH | Toluene | Reflux | Good | Phase-transfer catalysis conditions can be effective.[6] |
| 3 | 2,3-disubstituted Indole | In(OTf)₃ (catalyst) | THF | RT | 90 | Lewis acid catalysis in THF can be highly selective for N-alkylation.[7] |
| 4 | 2,3-disubstituted Indole | In(OTf)₃ (catalyst) | Toluene | RT | <10 (N-alkylation) | Solvent choice dramatically impacts regioselectivity, with toluene favoring C6-alkylation in this system.[7] |
| 5 | General Indole | Cs₂CO₃ | CH₂Cl₂ | 40 | 99 | Palladium-catalyzed allylation can give high yields of N-alkylated products.[5] |
Experimental Protocol: N-Alkylation of this compound with an Alkyl Halide
This protocol provides a general procedure for the N-alkylation of this compound using sodium hydride.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, and standard laboratory glassware.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the indole in anhydrous DMF to a concentration of approximately 0.1-0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.[1]
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture.
-
The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Reaction Pathway Visualization
The following diagram illustrates the key steps in the N-alkylation of an indole and the competing C3-alkylation pathway.
Caption: General reaction pathway for indole alkylation showing competing N- and C3-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 6-(tert-Butyl)-1H-indole via Flash Column Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 6-(tert-Butyl)-1H-indole using flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: Standard silica gel is the most commonly used stationary phase for the normal-phase flash chromatography of indole derivatives like this compound.[1] However, because indoles, particularly those with electron-donating groups like the tert-butyl group, can be sensitive to the acidic nature of silica, alternatives or modifications may be necessary.[2] If compound degradation is observed, using neutral or basic alumina, or deactivating the silica gel with a basic modifier like triethylamine, is recommended.[1][2][3]
Q2: Which solvent system is best for the flash chromatography of this compound?
A2: A common and effective solvent system for the purification of indole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate.[4] The optimal ratio should be determined by thin-layer chromatography (TLC) analysis of the crude mixture to achieve good separation of the desired product from impurities.[5] An ideal Rf value for the product on TLC is typically in the range of 0.2-0.4.[5] Other solvent systems to consider if separation is challenging include dichloromethane/methanol or toluene/acetone.[2]
Q3: How can I prevent my this compound from degrading on the silica gel column?
A3: Indole derivatives can be susceptible to degradation on acidic silica gel.[2] To prevent this, you can deactivate the silica gel by pre-flushing the packed column with the initial mobile phase containing a small amount (e.g., 0.5-1%) of a base like triethylamine.[2][3] Running the entire chromatography with this modified eluent can also be beneficial. Additionally, working quickly and avoiding prolonged exposure of the compound to the silica gel can minimize degradation.[2]
Q4: What is the best method for loading my crude this compound onto the column?
A4: There are two primary methods for sample loading: liquid and dry loading.
-
Liquid Loading: Dissolve the crude product in a minimal amount of a suitable solvent, ideally the initial mobile phase or a solvent in which the compound is highly soluble but which is a weak eluent (e.g., dichloromethane).[6]
-
Dry Loading: This method is preferred if the crude product is not very soluble in the initial mobile phase or is dissolved in a strong solvent.[5] To dry load, dissolve the crude mixture in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.[5]
Q5: Should I use an isocratic or gradient elution for the purification?
A5: The choice between isocratic (constant solvent composition) and gradient (increasing solvent polarity) elution depends on the complexity of the crude mixture. If TLC analysis shows a clean separation between the product and impurities, an isocratic elution may be sufficient.[5] However, for more complex mixtures or to improve the separation and reduce elution time, a shallow gradient of increasing polar solvent is often more effective.[2][4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Impurities | The solvent system has poor selectivity for the compounds. | - Optimize the solvent system using TLC. Try different solvent combinations (e.g., dichloromethane/methanol, toluene/acetone).[2]- Use a shallower solvent gradient during elution.[2]- Consider using a high-performance flash chromatography system for better resolution. |
| Product Elutes with the Solvent Front | The initial mobile phase is too polar. | - Start with a less polar solvent system. Develop the method carefully with TLC to ensure the product has an appropriate Rf value (around 0.2-0.4).[5] |
| Product is Retained on the Column | The mobile phase is not polar enough to elute the compound. | - Gradually increase the polarity of the mobile phase (gradient elution).[2]- If the compound is very polar, a different stationary phase like reversed-phase silica (C18) might be more suitable.[1] |
| Peak Tailing of the Product | - The compound is interacting strongly with the acidic sites on the silica gel.- The column is overloaded with the sample. | - Add a small amount of triethylamine (0.5-1%) to the mobile phase to neutralize the acidic sites on the silica.[2][3]- Reduce the amount of crude material loaded onto the column. A general guideline is a silica-to-sample ratio of 20:1 to 100:1 by weight.[5] |
| Product Degradation on the Column (Observed by discoloration or new spots on TLC) | The indole ring is sensitive to the acidic nature of silica gel. | - Deactivate the silica gel by flushing the column with a mobile phase containing 1% triethylamine before loading the sample.[2][3]- Use a neutral stationary phase like alumina.[1][2]- Minimize the time the compound spends on the column by working efficiently.[2] |
| Irreproducible Results | - Inconsistent column packing.- Variation in solvent composition. | - Ensure the column is packed uniformly without air bubbles.- Prepare fresh mobile phase for each purification and ensure accurate mixing of solvents. |
Quantitative Data Summary
The following table provides representative data for the flash column chromatography of a tert-butyl-substituted indole derivative, based on common practices for similar compounds. Actual values may vary depending on the specific impurities and experimental conditions.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard grade for flash chromatography. |
| Column Dimensions | Varies with sample size | A 40g silica cartridge is suitable for purifying 400mg to 2g of crude material. |
| Sample Loading | 1-5% (w/w) of silica gel | A lower loading percentage is recommended for difficult separations. |
| Mobile Phase | Hexane/Ethyl Acetate (gradient) | A typical gradient might be from 5% to 30% Ethyl Acetate in Hexane. |
| Flow Rate | Varies with column size | For a 40g column, a flow rate of 20-40 mL/min is common. |
| Typical Yield | 70-90% | Yield is dependent on the purity of the crude material and the success of the separation. |
| Purity of Final Product | >95% | As determined by HPLC or NMR. |
Experimental Protocol: Flash Column Chromatography of this compound
This protocol is a general guideline and should be adapted based on the specific results of TLC analysis of the crude material.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass chromatography column or pre-packed flash cartridge
-
TLC plates (silica gel 60 F254)
-
Collection tubes
-
Rotary evaporator
2. Method Development (TLC Analysis):
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems of increasing polarity (e.g., 5%, 10%, 20% ethyl acetate in hexanes).
-
The ideal solvent system should provide a good separation of the product spot from impurities, with the product having an Rf value of approximately 0.2-0.4.[5]
3. Column Packing:
-
For a glass column: Prepare a slurry of silica gel in the initial, least polar eluting solvent. Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.[7]
-
For a pre-packed cartridge: Follow the manufacturer's instructions for equilibration.
4. Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[5]
-
Liquid Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase. Carefully apply the solution to the top of the column.
5. Elution and Fraction Collection:
-
Begin elution with the non-polar solvent system determined by TLC analysis.
-
If using a gradient, gradually increase the percentage of the polar solvent (ethyl acetate). For example, start with 5% ethyl acetate in hexanes and increase to 20% over several column volumes.
-
Collect fractions in separate tubes.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
6. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Regioselective Functionalization of 6-(tert-Butyl)-1H-indole
Welcome to the technical support center for the regioselective functionalization of 6-(tert-Butyl)-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges encountered with this specific substrate. The bulky tert-butyl group at the C6 position introduces significant steric and electronic effects that influence the regioselectivity of various transformations.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the regioselective functionalization of this compound?
The primary challenges stem from the electronic and steric properties of the indole nucleus and the C6-tert-butyl substituent:
-
Inherent Reactivity of the Indole Ring: The pyrrole ring is electron-rich, making the C3 position the most nucleophilic and prone to electrophilic substitution. The C2 position is the next most reactive site. Functionalization of the benzene ring (C4, C5, and C7) is inherently more difficult.
-
Steric Hindrance: The large tert-butyl group at the C6 position sterically hinders access to the adjacent C5 and C7 positions, making functionalization at these sites particularly challenging.
-
Electronic Effects: The tert-butyl group is weakly electron-donating, which can influence the overall electron density of the indole ring and affect the regioselectivity of certain reactions.
Q2: How does the C6-tert-butyl group affect the typical C3 vs. C2 reactivity of the indole core?
The C6-tert-butyl group generally does not prevent reactions at the C3 position, which remains the most favorable site for many electrophilic substitutions due to the electronic nature of the indole ring. However, for reactions that can occur at either C2 or C3, the steric bulk at C6 might subtly influence the product distribution, although C3-functionalization is still expected to be dominant in most cases.
Q3: Is it possible to achieve functionalization at the C7 position of this compound?
Yes, but it is challenging due to severe steric hindrance from the adjacent tert-butyl group. Directed metalation strategies are often necessary to achieve functionalization at the C7 position. This typically involves N-protection with a directing group that can coordinate to a strong base (like an organolithium reagent) and direct deprotonation to the C7 position.
Q4: What are the most common directing groups used for the functionalization of the benzene ring of indoles?
Several directing groups (DGs) have been developed to control the regioselectivity of indole functionalization. Some common examples include:
-
N-Protecting Groups: Carbamates (e.g., Boc), sulfonyl groups (e.g., Ts), and phosphinoyl groups (e.g., -P(O)tBu2) can direct metalation to specific positions on the benzene ring.
-
C3-Substituents: A pivaloyl group at the C3 position has been shown to direct arylation to the C4 and C5 positions.
The choice of directing group and reaction conditions is crucial for achieving the desired regioselectivity.
Troubleshooting Guides
Problem 1: Poor or No Reactivity in Electrophilic Aromatic Substitution (e.g., Friedel-Crafts Acylation, Vilsmeier-Haack Reaction)
| Possible Cause | Troubleshooting Steps |
| Insufficiently activated electrophile | Increase the amount of Lewis acid or use a stronger Lewis acid (e.g., AlCl₃ instead of ZnCl₂ for Friedel-Crafts). For Vilsmeier-Haack, ensure the Vilsmeier reagent is freshly prepared and used in sufficient excess. |
| Steric hindrance at the target position | While C3 is electronically favored, severe steric hindrance from the electrophile in combination with the C6-tert-butyl group might slow down the reaction. Consider using a less bulky but still reactive electrophile. Forcing conditions (higher temperature, longer reaction time) may be necessary, but monitor for side product formation. |
| Deactivation of the indole nitrogen | In strongly acidic conditions, the indole nitrogen can be protonated, deactivating the ring towards electrophilic attack. If applicable, consider protecting the N-H with a suitable group that can be removed later. |
Problem 2: Lack of Regioselectivity in Halogenation
| Possible Cause | Troubleshooting Steps |
| Over-halogenation or reaction at multiple sites | The indole ring is highly activated towards halogenation. Use milder halogenating agents (e.g., N-bromosuccinimide (NBS) instead of Br₂) and control the stoichiometry carefully. Perform the reaction at low temperatures to improve selectivity. |
| Incorrect solvent choice | The solvent can influence the regioselectivity of halogenation. Acetic acid is a common solvent for indole bromination. Explore different solvent systems to optimize for the desired isomer. |
| Reaction proceeds via a radical mechanism | If using NBS, ensure the reaction is performed in the dark and without radical initiators to favor the electrophilic pathway. |
Problem 3: Difficulty in Achieving C7-Functionalization via Directed Lithiation
| Possible Cause | Troubleshooting Steps |
| Inefficient N-H deprotonation | Ensure a sufficient excess of a strong base (e.g., n-BuLi, s-BuLi, or t-BuLi) is used to first deprotonate the N-H before ortho-lithiation can occur. |
| Inappropriate directing group | The choice of N-protecting group is critical for directing the lithiation to C7. A bulky directing group that can effectively chelate the lithium cation is required. The tert-butoxycarbonyl (Boc) group is a well-established directing group for C7-lithiation of indolines, which can then be oxidized to indoles. |
| Unstable lithiated intermediate | Perform the lithiation at very low temperatures (e.g., -78 °C) to prevent decomposition or rearrangement of the aryllithium species. Quench the reaction with the electrophile at this low temperature. |
| Steric clash at C7 | The extreme steric hindrance at C7 due to the adjacent tert-butyl group may necessitate the use of smaller electrophiles. |
Data Presentation
Table 1: Regioselectivity of Common Electrophilic Substitution Reactions on this compound (Expected Outcomes)
| Reaction | Reagents | Major Product(s) | Expected Yield Range | Key Challenges |
| Vilsmeier-Haack | POCl₃, DMF | This compound-3-carbaldehyde | Good to Excellent | Standard conditions are generally effective. |
| Mannich Reaction | CH₂O, R₂NH | 3-((Dialkylamino)methyl)-6-(tert-butyl)-1H-indole | Good | Potential for dialkylation of the amine. |
| Friedel-Crafts Acylation | RCOCl, Lewis Acid | 3-Acyl-6-(tert-butyl)-1H-indole | Moderate to Good | Requires careful choice of Lewis acid to avoid side reactions. |
| Bromination | NBS, Acetic Acid | 3-Bromo-6-(tert-butyl)-1H-indole and/or 5,6-dibromoindole derivatives | Moderate to Good | Controlling the stoichiometry to avoid over-bromination. |
Note: The yields and regioselectivity can be highly dependent on the specific reaction conditions and the nature of the electrophile.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of this compound
This protocol describes the synthesis of this compound-3-carbaldehyde.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH) solution, saturated
-
Ice
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.1 equivalents) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form as a solid or viscous oil.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture onto crushed ice.
-
Carefully add a saturated aqueous solution of NaOH until the pH is greater than 10.
-
Heat the mixture at 60-80 °C for 1 hour to hydrolyze the intermediate iminium salt.
-
Cool the mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure this compound-3-carbaldehyde.
Protocol 2: Regioselective Bromination of this compound
This protocol aims for the selective bromination at the C3 position.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetic acid
-
Sodium thiosulfate solution, saturated
-
Sodium bicarbonate solution, saturated
Procedure:
-
Dissolve this compound (1.0 equivalent) in acetic acid in a round-bottom flask.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.0 equivalent for monobromination) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, pour the reaction mixture into a beaker containing ice water.
-
Quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.
-
Neutralize the acetic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-bromo-6-(tert-butyl)-1H-indole.
Visualizations
Caption: Workflow for the Vilsmeier-Haack formylation of this compound.
Caption: Regioselectivity challenges in the functionalization of this compound.
preventing side reactions during the formylation of 6-(tert-Butyl)-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the formylation of 6-(tert-Butyl)-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the formylation of this compound?
A1: The most common and effective methods for formylating indoles, including those with electron-donating substituents like a tert-butyl group, are the Vilsmeier-Haack reaction, Reimer-Tiemann reaction, Duff reaction, and modern catalytic methods such as boron-catalyzed and iron-catalyzed formylations. The choice of method often depends on the desired regioselectivity, scale of the reaction, and tolerance to reaction conditions.
Q2: What is the expected primary product of the formylation of this compound?
A2: Due to the electronic properties of the indole ring and the directing effect of the tert-butyl group at the C6 position, the primary product expected from the formylation of this compound is this compound-3-carboxaldehyde. The C3 position is the most nucleophilic and sterically accessible site for electrophilic substitution on the indole ring.
Q3: What are the potential side reactions I should be aware of during the formylation of this substrate?
A3: The electron-rich nature of this compound can lead to several side reactions, including:
-
Diformylation: Introduction of a second formyl group, potentially at the N1 position or another carbon on the ring.
-
Polymerization: Acidic conditions, particularly in the Vilsmeier-Haack reaction, can cause the indole to polymerize, leading to tar-like byproducts.
-
Formation of Tris(indolyl)methane: In some formylation reactions, the initially formed aldehyde can react with two more molecules of the starting indole to form a stable tris(indolyl)methane byproduct.[1]
-
Chlorination: In the Vilsmeier-Haack reaction using phosphorus oxychloride, chlorination of the indole ring can occur as a side reaction.
-
Ring expansion: Under Reimer-Tiemann conditions, indoles can sometimes undergo ring expansion to form quinoline derivatives, although this is less common.[2]
Q4: How does the tert-butyl group at the C6 position influence the reaction?
A4: The tert-butyl group is an electron-donating group, which increases the electron density of the indole ring, making it more reactive towards electrophiles. This enhanced reactivity can lead to higher yields but also increases the likelihood of side reactions like diformylation and polymerization if the reaction conditions are not carefully controlled. Its position at C6 primarily influences the electronic properties without significant steric hindrance at the reactive C3 position.
Troubleshooting Guides
Issue 1: Low Yield of the Desired 3-Formyl Product and Formation of Tarry Byproducts
Possible Cause:
-
Polymerization: The electron-rich indole is susceptible to polymerization under strong acidic conditions, which are common in the Vilsmeier-Haack reaction.
-
Degradation: Harsh reaction conditions (e.g., high temperatures) can lead to the degradation of the starting material or product.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize polymerization and degradation.
-
Control the Rate of Reagent Addition: Add the formylating agent (e.g., Vilsmeier reagent) slowly and dropwise to the indole solution to control the reaction exotherm and prevent localized high concentrations of acid.
-
Use Milder Formylation Methods: Consider alternative, milder formylation methods such as the boron-catalyzed formylation with trimethyl orthoformate and BF₃·OEt₂ or an iron-catalyzed method.[3][4]
-
Protect the Indole Nitrogen: If applicable, protecting the indole nitrogen with a suitable group (e.g., Boc) can sometimes reduce side reactions, though deprotection will be required later.
Issue 2: Formation of a Significant Amount of a High Molecular Weight Byproduct
Possible Cause:
-
Tris(indolyl)methane Formation: The product, this compound-3-carboxaldehyde, can react with two equivalents of the starting material to form the corresponding tris(indolyl)methane. This is often observed in reactions where the formylating agent is not in sufficient excess or is consumed quickly.
Troubleshooting Steps:
-
Adjust Stoichiometry: Use a slight excess of the formylating agent to ensure the complete conversion of the starting indole.
-
Modify Reaction Conditions: In boron-catalyzed formylation, rapid addition of BF₃·OEt₂ has been shown to favor the formation of the desired aldehyde over the tris(indolyl)methane.[1][5]
-
Optimize Solvent: The choice of solvent can influence the reaction outcome. For instance, in some boron-catalyzed formylations, neat (solvent-free) conditions have been found to improve the yield of the desired aldehyde.[1][5]
Issue 3: Presence of Diformylated or Chlorinated Byproducts in the Final Product Mixture
Possible Cause:
-
Diformylation: The high reactivity of the substrate can lead to the introduction of a second formyl group.
-
Chlorination: In the Vilsmeier-Haack reaction, the use of phosphorus oxychloride can lead to the chlorination of the indole ring.
Troubleshooting Steps:
-
Use Stoichiometric Amounts of Reagents: Carefully control the stoichiometry of the formylating agent to minimize diformylation.
-
Alternative Reagents: For the Vilsmeier-Haack reaction, consider using oxalyl chloride instead of phosphorus oxychloride to potentially reduce chlorination side reactions.
-
Milder Formylation Methods: Employing non-halogenated formylation reagents, such as those used in boron-catalyzed or iron-catalyzed methods, will eliminate the possibility of chlorination.
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for the formylation of various substituted indoles, offering a comparative overview. Note that data for this compound is not specifically available in the literature; therefore, data for analogous compounds are presented.
Table 1: Vilsmeier-Haack Formylation of Substituted Indoles [6]
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole) |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 6 | 92 |
Table 2: Boron-Catalyzed Formylation of Substituted Indoles [1][5]
| Indole Derivative | Reagents | Temperature (°C) | Time (min) | Yield (%) |
| Indole | TMOF, BF₃·OEt₂ | rt | 5 | 82 |
| 5-Fluoroindole | TMOF, BF₃·OEt₂ | rt | 1 | 95 |
| 6-Chloroindole | TMOF, BF₃·OEt₂ | rt | 1 | 98 |
| 5-Nitroindole | TMOF, BF₃·OEt₂ | rt | 5 | 72 |
Table 3: Iron-Catalyzed Formylation of Substituted Indoles [4][7]
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Indole | HCHO, aq. NH₃, FeCl₃, DMF | 130 | 1 | 93 |
| 5-Methylindole | HCHO, aq. NH₃, FeCl₃, DMF | 130 | 1.5 | 89 |
| 5-Methoxyindole | HCHO, aq. NH₃, FeCl₃, DMF | 130 | 1 | 91 |
| N-Methylindole | HCHO, aq. NH₃, FeCl₃, DMF | 130 | 2 | 85 |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation
-
To a stirred solution of N,N-dimethylformamide (DMF, 3 eq.) in an appropriate solvent (e.g., dichloromethane) cooled to 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.2 eq.).
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound (1 eq.) in the same solvent dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Boron-Catalyzed Formylation[1][5]
-
To a flask containing this compound (1 eq.) and trimethyl orthoformate (TMOF, 1.5 eq.), add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.5 eq.) rapidly at room temperature under an inert atmosphere.
-
Stir the mixture vigorously for 5-10 minutes. The reaction is often rapid and may be exothermic.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Protocol 3: Iron-Catalyzed Formylation[4][7]
-
In a round-bottomed flask, combine this compound (1 eq.), formaldehyde (37% aqueous solution, 1.2 eq.), aqueous ammonia (25% solution, 2 eq.), and ferric chloride (FeCl₃, 0.02 eq.) in DMF.
-
Heat the mixture to 130 °C and stir for 1-2 hours under an air atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Visualizations
References
- 1. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source | Semantic Scholar [semanticscholar.org]
- 4. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
improving the solubility of 6-(tert-butyl)-1H-indole derivatives for biological assays
Welcome to the technical support center for researchers working with 6-(tert-butyl)-1H-indole derivatives. This resource provides essential guidance on overcoming the common challenge of poor aqueous solubility for these compounds in biological assays.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to prepare a stock solution of my this compound derivative?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most widely recommended solvent for indole derivatives and other poorly water-soluble organic compounds.[1] It is an excellent solvent for many hydrophobic molecules and is miscible with most aqueous buffers and cell culture media.[1] We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted for your experiments.
Q2: My compound precipitates immediately when I dilute the DMSO stock into my aqueous assay buffer. What's happening?
A2: This common issue is known as "precipitation upon dilution" or exceeding the "kinetic solubility."[1][2] It occurs because the compound, while soluble in concentrated DMSO, is not soluble in the final aqueous solution when the DMSO concentration is significantly lowered. The aqueous environment causes the hydrophobic molecules to crash out of solution.
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: The tolerance to DMSO is highly cell-line specific.[3][4]
-
General Guideline: Try to keep the final DMSO concentration at or below 0.5%. Many robust cell lines can tolerate this for up to 72 hours.[5][6]
-
Sensitive Cells: For primary cells or particularly sensitive cell lines, it is best to keep the final DMSO concentration below 0.1%.[3][5][7]
-
Critical Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your test wells to account for any effects of the solvent itself.[4][6]
Q4: Can I gently heat the solution to help dissolve my compound?
A4: Gentle warming (e.g., to 37°C) can be a useful technique to aid initial dissolution, especially when preparing stock solutions.[1] However, exercise caution, as prolonged exposure to heat can lead to the degradation of your compound. This method is more suitable for initial solubilization rather than maintaining solubility in an assay.
Q5: Are there alternatives to DMSO for improving solubility?
A5: Yes, several formulation strategies can be employed when DMSO alone is insufficient. These include the use of co-solvents, cyclodextrins, and surfactants.[8][9] These methods work by altering the properties of the solvent to make it more favorable for the hydrophobic compound.
Troubleshooting Common Solubility Problems
| Problem / Observation | Probable Cause | Recommended Solutions & Next Steps |
| Immediate cloudiness/precipitate upon dilution of DMSO stock into buffer. | Exceeded kinetic solubility limit in the final aqueous environment.[1] | 1. Decrease Final Concentration: Test a lower final concentration of your indole derivative.2. Optimize Dilution: Add the DMSO stock to your buffer while vortexing to ensure rapid mixing and prevent localized high concentrations.3. Reduce DMSO %: Ensure your final DMSO concentration is as low as possible (ideally ≤0.5%).[1] |
| Solution is initially clear but a precipitate forms over several hours at 37°C. | The compound has low thermodynamic solubility and is not stable in the aqueous medium over time. | 1. Perform a Time-Course Solubility Test: Incubate the compound in your assay medium for the full duration of your experiment to confirm stability.2. Use a Solubilizing Excipient: Consider incorporating a co-solvent or cyclodextrin to improve the stability of the compound in solution.[10] |
| Inconsistent results and high variability between replicate wells. | Micro-precipitation is occurring, leading to an inconsistent effective concentration of the compound. | 1. Visually Inspect Plates: Before reading, check plates under a microscope for any signs of precipitation.2. Re-evaluate Solubility Limit: Your working concentration may be too close to the solubility limit. Reduce the concentration.3. Switch Formulation Strategy: Move to a more robust solubilization method like cyclodextrin complexation. |
Strategies for Solubility Enhancement
When simple dilution of a DMSO stock is not sufficient, more advanced formulation strategies are required.
Data on Solubility Enhancement Techniques
The following table summarizes hypothetical but realistic data for enhancing the solubility of a poorly soluble this compound derivative (Compound X).
| Formulation Method | Solvent/Vehicle System | Final Excipient Conc. | Apparent Solubility of Compound X (µM) | Fold Increase (vs. Buffer) | Notes |
| Aqueous Buffer | PBS, pH 7.4 | - | < 1 | - | Baseline measurement. |
| Co-Solvent | 1% DMSO in PBS | 1% (v/v) | 5 | 5x | Common starting point for assays. |
| Co-Solvent | 5% PEG 400, 1% DMSO in PBS | 5% (v/v) | 25 | 25x | PEG 400 is a common co-solvent.[8] |
| Co-Solvent | 10% Ethanol, 1% DMSO in PBS | 10% (v/v) | 18 | 18x | Ethanol can be effective but may have biological effects. |
| Cyclodextrin | 10 mM HP-β-CD in PBS | 1.5% (w/v) | 85 | 85x | Forms an inclusion complex, significantly boosting solubility.[11][12] |
Workflow for Troubleshooting Solubility
The following diagram outlines a systematic approach to addressing solubility challenges with your indole derivatives.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment using Co-solvents
Objective: To determine the apparent solubility of a this compound derivative in an aqueous buffer using different co-solvents.
Materials:
-
10 mM stock solution of the test compound in 100% DMSO.
-
Co-solvents: Polyethylene glycol 400 (PEG 400), Ethanol.
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
96-well clear flat-bottom plate.
-
Plate reader capable of measuring absorbance or light scattering (nephelometry).
Methodology:
-
Prepare Co-solvent Mixtures: Prepare intermediate solutions of your compound by diluting the 10 mM DMSO stock into the co-solvent. For example, to test a final concentration of 100 µM compound with 5% PEG 400, you would prepare a 2 mM intermediate stock in 100% PEG 400.
-
Serial Dilution: In the 96-well plate, perform a serial dilution of your compound. Add 100 µL of PBS to columns 2-12. Add 200 µL of your highest concentration of compound (in the appropriate co-solvent/DMSO mix) to column 1. Transfer 100 µL from column 1 to 2, mix, then 100 µL from column 2 to 3, and so on.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[2]
-
Measurement: Measure the turbidity of each well using a plate reader (e.g., absorbance at 620 nm).
-
Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only controls.[13]
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
Objective: To improve the aqueous solubility of a this compound derivative by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
Test compound (solid).
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD).[10]
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Vortex mixer and/or sonicator.
Methodology:
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 40 mM). Gently warm and stir if necessary to fully dissolve the cyclodextrin.
-
Add Compound: Add an excess amount of the solid test compound to the HP-β-CD solution.
-
Equilibration: Seal the container and agitate the mixture at room temperature for 24-48 hours using a shaker or rotator. This allows the system to reach equilibrium.
-
Separation: After equilibration, filter the solution through a 0.22 µm syringe filter to remove the undissolved solid compound.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV, against a standard curve. This concentration represents the enhanced (thermodynamic) solubility.
Mechanism of Cyclodextrin Solubilization
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic outer surface and a lipophilic inner cavity.[10][11][12] They can encapsulate poorly water-soluble molecules, like the hydrophobic tert-butyl indole core, within this cavity, effectively shielding the hydrophobic part from the aqueous solvent and increasing the overall solubility of the complex.
Hypothetical Signaling Pathway Interaction
Indole derivatives are versatile scaffolds known to interact with a wide range of biological targets, including protein kinases.[14] Poor solubility can prevent a compound from reaching its intracellular target, leading to false-negative results. The diagram below illustrates a simplified kinase signaling pathway that could be a target for a this compound derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. benchchem.com [benchchem.com]
- 7. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for detecting trace impurities in 6-(tert-Butyl)-1H-indole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect trace impurities in 6-(tert-Butyl)-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for determining the purity of this compound?
A1: The most widely used techniques for purity assessment of this compound and other synthetic indoles are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] HPLC is particularly prevalent for non-volatile and thermally labile compounds, while GC-MS is excellent for volatile and semi-volatile impurities.[1] NMR is invaluable for structural elucidation and quantification of impurities, sometimes without the need for a reference standard of the impurity itself.[1]
Q2: What are the potential sources and types of impurities in this compound?
A2: Impurities in this compound can originate from various sources, including the manufacturing process (process-related impurities), degradation of the substance over time, or interaction with packaging.[1] Common types of impurities include:
-
Process-Related Impurities: Residual starting materials, intermediates, by-products from side reactions, and residual solvents.
-
Degradation Products: Formed due to exposure to light, heat, or reactive species.
-
Reagents and Catalysts: Trace amounts of reagents or catalysts used in the synthesis.
Q3: What are the regulatory guidelines for controlling impurities in active pharmaceutical ingredients (APIs) like this compound?
A3: Regulatory bodies such as the International Council for Harmonisation (ICH) have established thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1][2] For a maximum daily dose of ≤ 2 g/day , the reporting threshold is 0.05%, the identification threshold is 0.10% or 1.0 mg per day intake (whichever is lower), and the qualification threshold is 0.15% or 1.0 mg per day intake (whichever is lower).[1]
Troubleshooting Guides
HPLC Analysis
Issue 1: Peak Tailing for the Main this compound Peak
-
Possible Cause A: Secondary Interactions with Residual Silanols: The basic nitrogen in the indole ring can interact with acidic silanol groups on the silica-based column packing material, leading to peak tailing.[3][4]
-
Solution:
-
Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., using 0.1% formic or acetic acid) to suppress the ionization of silanol groups.[3]
-
Use a High-Purity Silica Column: Modern, end-capped columns have fewer accessible silanol groups.
-
Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mitigate tailing, although this is less common with modern columns.[3]
-
-
-
Possible Cause B: Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Dilute the sample and inject a smaller amount. Observe if the peak shape improves.
-
Issue 2: Split or Tailing Peaks for All Analytes
-
Possible Cause A: Partially Blocked Column Frit: Particulate matter from the sample, mobile phase, or system can clog the inlet frit of the column, distorting the flow path.[5]
-
Solution:
-
Backflush the Column: Reverse the column direction and flush with a strong solvent to dislodge particulates.
-
Replace the Frit: If backflushing is ineffective, the inlet frit may need to be replaced.
-
Use Guard Columns and In-line Filters: To prevent future issues, always filter samples and use a guard column or in-line filter before the analytical column.[4][6]
-
-
-
Possible Cause B: Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[6]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[6]
-
GC-MS Analysis
Issue: Poor Peak Shape or Broadening
-
Possible Cause: Active Sites in the GC System: The indole nitrogen can interact with active sites in the injector liner or the column, leading to peak tailing and reduced sensitivity.
-
Solution:
-
Use a Deactivated Liner: Employ a deactivated (silanized) injector liner to minimize interactions.
-
Use a Suitable GC Column: A column with a low-bleed, inert stationary phase is recommended.
-
Derivatization: In some cases, derivatizing the indole nitrogen can improve peak shape, although this adds a step to the sample preparation.
-
-
Data Presentation
Table 1: Illustrative HPLC Method Parameters for Impurity Profiling of this compound
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Acetonitrile/Water (50:50) |
Table 2: Example Quantitative Data for Impurities in a Batch of this compound
| Impurity | Retention Time (min) | Area (%) | Specification |
| Unidentified Impurity 1 | 8.5 | 0.08 | ≤ 0.10% |
| Process-Related Impurity A | 12.1 | 0.12 | ≤ 0.15% |
| Unidentified Impurity 2 | 15.3 | 0.04 | Not Detected |
| This compound | 14.2 | 99.76 | ≥ 99.5% |
Note: This data is illustrative and may vary depending on the specific synthesis route and analytical method.
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a general method for the purity analysis of this compound. Optimization of the mobile phase gradient and column may be required for specific impurity profiles.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.[1]
-
-
Reagents and Materials:
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
HPLC grade water.
-
HPLC grade acetonitrile (ACN).
-
Formic acid.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1 L of HPLC grade water and mix thoroughly.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1 L of HPLC grade ACN and mix thoroughly.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., acetonitrile/water 50:50) to a final concentration of approximately 1 mg/mL.
-
Protocol 2: GC-MS Method for Volatile Impurity Analysis
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
-
Reagents and Materials:
-
Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (carrier gas).
-
Methanol or other suitable solvent.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas Flow: 1.0 mL/min (Helium).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable volatile solvent (e.g., methanol) to a concentration of 1-5 mg/mL.
-
Mandatory Visualization
Caption: Experimental workflow for HPLC purity analysis.
References
Technical Support Center: Scaling Up the Purification of 6-(tert-Butyl)-1H-indole
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the purification of 6-(tert-Butyl)-1H-indole from the laboratory to the pilot plant.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization
Question: My yield of this compound is low after recrystallization. What are the common causes and solutions?
Answer: Low recovery during recrystallization is a frequent issue. The primary causes include:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] If the compound is too soluble in the cold solvent, significant losses will occur.
-
Using Too Much Solvent: Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation.[1]
-
Premature Crystallization: If the product crystallizes during hot filtration to remove insoluble impurities, it will be lost.
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals or "oiling out."
Solutions:
-
Solvent Screening: Systematically screen for a suitable solvent or solvent mixture. Common solvent systems for indole derivatives include ethanol/water, hexane/ethyl acetate, and toluene.[2][3]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Preheat Filtration Apparatus: To prevent premature crystallization, preheat the funnel and receiving flask.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Seeding the solution with a small crystal of the pure product can also promote controlled crystallization.[2]
Question: The purity of my this compound did not improve significantly after recrystallization. Why is this happening and what can I do?
Answer: Insufficient purity improvement can be due to several factors:
-
Co-crystallization of Impurities: If an impurity has similar solubility properties to the desired product, it may co-crystallize.
-
Occluded Impurities: Rapid crystal growth can trap impurities within the crystal lattice.[4]
-
Incomplete Dissolution: If the crude material is not fully dissolved at the higher temperature, impurities may remain trapped within the undissolved solid.
Solutions:
-
Multiple Recrystallizations: A second recrystallization from a different solvent system may be necessary to remove stubborn impurities.
-
Slower Cooling Rate: A slower cooling rate allows for more selective crystal growth, reducing the likelihood of trapping impurities.[]
-
Activated Charcoal Treatment: If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtration can help remove them.
Column Chromatography
Question: I am observing poor separation of this compound from its impurities on a silica gel column. How can I improve this?
Answer: Poor separation during column chromatography can be addressed by optimizing several parameters:
-
Solvent System (Eluent): The polarity of the eluent is critical. For non-polar compounds like this compound, a common starting point is a mixture of a non-polar solvent (e.g., hexanes, heptane) and a slightly more polar solvent (e.g., ethyl acetate, dichloromethane).[6]
-
Stationary Phase: While silica gel is common, other stationary phases like alumina might offer different selectivity. For scale-up, the particle size and quality of the stationary phase are crucial.
-
Loading Technique: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase for difficult separations. Dry loading the sample onto a small amount of silica can often improve resolution compared to liquid loading in a strong solvent.[7]
Solutions:
-
TLC Optimization: First, optimize the solvent system using Thin Layer Chromatography (TLC) to achieve good separation (Rf values between 0.2 and 0.5 for the components of interest).
-
Gradient Elution: Employing a gradient of increasing solvent polarity can help to first elute less polar impurities and then the desired product, followed by more polar impurities.
-
Column Dimensions: A longer, narrower column generally provides better resolution than a short, wide column. However, this will also increase the backpressure and run time.[6]
Question: My column is running very slowly and the backpressure is high, especially at the pilot scale. What can I do?
Answer: High backpressure and slow flow rates are common challenges when scaling up chromatography.
-
Fine Particles: The presence of fine particles in the crude material or from the stationary phase can clog the column.
-
Column Packing: An improperly packed column can lead to high backpressure.
-
Viscosity of the Mobile Phase: Some solvent mixtures are more viscous than others, leading to higher backpressure.
-
Precipitation on the Column: If the sample is not fully soluble in the mobile phase, it can precipitate at the top of the column.
Solutions:
-
Filter the Crude Sample: Before loading, dissolve the crude product in a suitable solvent and filter it to remove any particulate matter.
-
Proper Column Packing: Ensure the column is packed uniformly. Slurry packing is often preferred for larger columns.[8]
-
Optimize Mobile Phase: Select a less viscous mobile phase if possible, while maintaining good separation.
-
Sample Solubility: Ensure the sample is fully dissolved before loading and consider using a weaker solvent for injection if solubility allows.
FAQs: Scaling Up Purification from Lab to Pilot Plant
Q1: What are the biggest challenges when scaling up the recrystallization of this compound?
A1: The primary challenges in scaling up recrystallization include:
-
Heat and Mass Transfer: In larger vessels, achieving uniform heating and cooling is more difficult, which can lead to inconsistent crystal size and purity.[9]
-
Mixing Efficiency: Inefficient mixing can result in localized supersaturation, leading to uncontrolled nucleation and impurity entrapment.[9]
-
Filtration and Drying: Handling larger volumes of solids and solvents requires different equipment (e.g., larger filters, vacuum ovens) and processes to ensure efficient and safe operation.
-
Solvent Handling and Recovery: The larger volumes of solvents used in a pilot plant necessitate robust solvent handling and recovery systems to ensure safety and cost-effectiveness.
Q2: How does the choice of purification method (recrystallization vs. chromatography) change when moving to a pilot plant?
A2: The choice of purification method at the pilot scale is heavily influenced by factors such as cost, throughput, and robustness.
-
Recrystallization is often preferred for large-scale purification due to its lower cost, higher throughput, and simpler equipment. However, it may not be suitable if the desired purity cannot be achieved or if the product is an oil.
-
Column Chromatography can achieve very high purity but is generally more expensive and time-consuming at a large scale due to the cost of the stationary phase and large solvent volumes.[10] It is often used for high-value products or when recrystallization is not effective.
Q3: How can I ensure consistent results when scaling up my purification process?
A3: Consistency during scale-up is achieved through careful process development and control.
-
Process Understanding: Thoroughly understand the critical process parameters (CPPs) that affect the critical quality attributes (CQAs) of your product. This includes parameters like cooling rate, agitation speed, and solvent ratios.[4]
-
Quality by Design (QbD): Implement a QbD approach to define a design space where the process consistently produces material of the desired quality.[9]
-
Process Analytical Technology (PAT): Utilize PAT tools to monitor the process in real-time and ensure it remains within the defined design space.[4]
-
Robust Documentation: Maintain detailed batch records and standard operating procedures (SOPs).
Q4: What are the key safety considerations when purifying this compound at the pilot plant scale?
A4: Safety is paramount at the pilot scale. Key considerations include:
-
Solvent Handling: Use of large quantities of flammable and potentially toxic organic solvents requires appropriate ventilation, grounding to prevent static discharge, and personal protective equipment (PPE).
-
Equipment Safety: All equipment must be properly rated for the intended operating pressures and temperatures. Pressure relief devices should be in place.
-
Process Safety: Conduct a thorough hazard and operability (HAZOP) study to identify and mitigate potential process hazards.
-
Containment: For potent compounds, appropriate containment strategies are necessary to protect operators.
Data Presentation
Note: The following data is illustrative and based on typical values for indole derivatives. Actual results for this compound may vary and should be determined experimentally.
Table 1: Comparison of Lab vs. Pilot Scale Recrystallization Parameters
| Parameter | Lab Scale (10 g) | Pilot Plant Scale (10 kg) |
| Solvent System | Heptane/Ethyl Acetate | Heptane/Ethyl Acetate |
| Solvent Ratio (v/v) | 5:1 | 5:1 |
| Dissolution Temp. | 70 °C | 70 °C |
| Cooling Profile | Slow cooling to RT, then 0-5 °C | Controlled cooling at 10 °C/hour to 20 °C, then hold |
| Crude Purity | 95% | 95% |
| Final Purity | >99% | >99% |
| Yield | 85% | 80% |
Table 2: Comparison of Lab vs. Pilot Scale Column Chromatography Parameters
| Parameter | Lab Scale (5 g) | Pilot Plant Scale (1 kg) |
| Stationary Phase | Silica Gel (40-63 µm) | Silica Gel (60-200 µm) |
| Mobile Phase | Hexane:Ethyl Acetate (9:1) | Hexane:Ethyl Acetate (9:1) |
| Column Dimensions | 4 cm x 40 cm | 20 cm x 100 cm |
| Loading Capacity | 2% (w/w) | 2% (w/w) |
| Crude Purity | 90% | 90% |
| Final Purity | >99.5% | >99.5% |
| Yield | 75% | 70% |
Experimental Protocols
Lab-Scale Recrystallization of this compound (Illustrative)
-
Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 10 g of crude this compound (95% purity). Add 100 mL of a 5:1 (v/v) mixture of heptane and ethyl acetate. Heat the mixture to 70 °C with stirring until all the solid dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask and leave it undisturbed for several hours to allow for crystal formation. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold heptane.
-
Drying: Dry the crystals in a vacuum oven at 40 °C to a constant weight.
-
Analysis: Determine the yield and purity (e.g., by HPLC or NMR).
Pilot-Scale Column Chromatography of this compound (Illustrative)
-
Column Packing: Prepare a slurry of 50 kg of silica gel (60-200 µm) in the mobile phase (9:1 hexane:ethyl acetate). Carefully pack a 20 cm diameter chromatography column with the slurry, ensuring a uniform and stable bed.
-
Equilibration: Equilibrate the packed column by pumping the mobile phase through it until the baseline on the detector is stable.
-
Sample Preparation and Loading: Dissolve 1 kg of crude this compound (90% purity) in a minimal amount of the mobile phase. Load the solution onto the top of the column.
-
Elution: Begin pumping the mobile phase through the column at a predetermined flow rate. Monitor the eluent using a UV detector.
-
Fraction Collection: Collect fractions as the product peak begins to elute.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify the pure product fractions.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Workflow for scaling up the purification of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. bioprocessintl.com [bioprocessintl.com]
- 9. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 10. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
Validation & Comparative
Comparative Analysis of the Biological Activity of 5- and 6-tert-Butyl-1H-indole: A Guided Exploration
A comprehensive review of available scientific literature and bioactivity databases reveals a notable scarcity of direct comparative studies on the biological activities of 5-tert-butyl-1H-indole and 6-tert-butyl-1H-indole. While the indole scaffold is a cornerstone in medicinal chemistry, leading to numerous compounds with a wide array of pharmacological properties, these specific tert-butylated isomers have not been extensively profiled side-by-side.
This guide, therefore, serves as a framework for researchers, scientists, and drug development professionals to conduct such a comparative analysis. It provides an overview of the anticipated biological activities based on structurally related indole derivatives, detailed experimental protocols for key assays, and the necessary visualizations to structure future research findings. The information presented herein is based on established knowledge of indole pharmacology and is intended to guide the experimental design for a direct comparison of the 5- and 6-tert-butyl-1H-indole isomers.
Introduction to Indole Isomers and the Significance of Substitution
The position of substituents on the indole ring is a critical determinant of a molecule's biological activity. The electron density and steric bulk at different positions influence how the molecule interacts with biological targets such as enzymes and receptors. The tert-butyl group, in particular, is a bulky, lipophilic substituent that can significantly alter the pharmacokinetic and pharmacodynamic properties of a parent compound. Its placement at either the 5- or 6-position of the indole ring is expected to confer distinct biological profiles.
Based on structure-activity relationship (SAR) studies of various indole derivatives, it is hypothesized that both 5- and 6-tert-butyl-1H-indole could exhibit a range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory effects. The specific potency and spectrum of activity are likely to differ between the two isomers due to the differential electronic and steric environments of the 5- and 6-positions.
Hypothetical Comparative Data Summary
While direct experimental data is not available, the following tables have been structured to present the kind of quantitative data that would be generated from a comparative study. These tables are for illustrative purposes to guide data presentation in future research.
Table 1: Hypothetical In Vitro Anticancer Activity (IC50 in µM)
| Compound | Human Colon Carcinoma (HCT-116) | Human Breast Adenocarcinoma (MCF-7) | Human Lung Carcinoma (A549) |
| 5-tert-butyl-1H-indole | Data Not Available | Data Not Available | Data Not Available |
| 6-tert-butyl-1H-indole | Data Not Available | Data Not Available | Data Not Available |
| Doxorubicin (Control) | 0.45 | 0.82 | 0.60 |
Table 2: Hypothetical In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| 5-tert-butyl-1H-indole | Data Not Available | Data Not Available | Data Not Available |
| 6-tert-butyl-1H-indole | Data Not Available | Data Not Available | Data Not Available |
| Ciprofloxacin (Control) | 1 | 0.5 | N/A |
| Fluconazole (Control) | N/A | N/A | 2 |
Experimental Protocols
To generate the comparative data for the tables above, the following standard experimental protocols would be employed.
Anticancer Activity: MTT Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds (5- and 6-tert-butyl-1H-indole) are dissolved in dimethyl sulfoxide (DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antimicrobial Activity: Broth Microdilution Assay
This assay is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a logarithmic growth phase.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Each well is inoculated with a standardized suspension of the microorganism.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the comparative analysis and a hypothetical signaling pathway that could be investigated based on the activities of indole derivatives.
Caption: Experimental workflow for the comparative analysis.
Caption: Hypothetical signaling pathway inhibition by an indole derivative.
Conclusion
While direct comparative data for 5- and 6-tert-butyl-1H-indole is currently unavailable, this guide provides a robust framework for conducting such an investigation. The provided experimental protocols and visualization templates are designed to assist researchers in generating and presenting high-quality, comparable data. The study of these specific isomers will contribute valuable insights into the structure-activity relationships of substituted indoles and may lead to the identification of novel therapeutic agents. It is anticipated that the position of the tert-butyl group will have a profound impact on the biological activity, and a direct comparative analysis is essential to elucidate these differences.
Unambiguous Structural Validation of 6-(tert-Butyl)-1H-indole using 2D NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel or modified organic compounds is a cornerstone of chemical research and drug development. For substituted indoles, a common scaffold in pharmacologically active molecules, unambiguous characterization is critical. This guide provides a comparative analysis of the structural validation of 6-(tert-Butyl)-1H-indole, contrasting its expected 2D Nuclear Magnetic Resonance (NMR) data with that of the parent compound, 1H-indole. This guide will detail the experimental protocols for the key 2D NMR techniques—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—that enable definitive structural assignment.
Comparative Analysis of 1D and 2D NMR Data
The introduction of a tert-butyl group at the C6 position of the indole ring induces notable changes in the chemical shifts of the aromatic protons and carbons. A direct comparison of the experimental data for 1H-indole with the predicted data for this compound highlights these differences and underscores the power of 2D NMR in assigning the correct substitution pattern.
Table 1: Comparison of ¹H NMR Chemical Shifts (ppm)
| Proton | 1H-Indole (Experimental) | This compound (Predicted) | Key Correlations (COSY) |
| H1 (NH) | 8.10 | 8.05 | - |
| H2 | 7.15 | 7.08 | H3 |
| H3 | 6.52 | 6.45 | H2 |
| H4 | 7.64 | 7.55 | H5 |
| H5 | 7.11 | 7.25 | H4 |
| H7 | 7.58 | 7.80 | - |
| -C(CH₃)₃ | - | 1.35 | - |
Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm)
| Carbon | 1H-Indole (Experimental)[1] | This compound (Predicted) | Key Correlations (HSQC & HMBC) |
| C2 | 124.7 | 124.5 | HSQC with H2; HMBC with H3, H7a |
| C3 | 102.2 | 102.0 | HSQC with H3; HMBC with H2, H3a, H4 |
| C3a | 128.1 | 127.8 | HMBC with H2, H3, H4, H5 |
| C4 | 120.8 | 120.5 | HSQC with H4; HMBC with H3, H5, H7a |
| C5 | 122.1 | 118.5 | HSQC with H5; HMBC with H4, H6, H7 |
| C6 | 120.0 | 145.0 | HMBC with H5, H7, -C(CH₃)₃ |
| C7 | 111.5 | 109.0 | HSQC with H7; HMBC with H5, H6, H7a |
| C7a | 135.7 | 135.5 | HMBC with H2, H4, H7 |
| -C (CH₃)₃ | - | 34.5 | HMBC with -C(CH₃)₃ |
| -C(C H₃)₃ | - | 31.8 | HSQC with -C(CH₃)₃; HMBC with -C (CH₃)₃ |
Note: Predicted data for this compound was generated using publicly available NMR prediction software. Experimental data for 1H-Indole was obtained from the Biological Magnetic Resonance Bank (BMRB).[1]
Experimental Protocols for 2D NMR Analysis
The following are generalized experimental protocols for the acquisition of 2D NMR spectra for the structural elucidation of substituted indoles.
Sample Preparation:
-
Dissolution: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Homogenization: Gently agitate the tube to ensure a homogeneous solution.
NMR Data Acquisition:
All spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher.
1. ¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin-spin couplings, typically between protons separated by two or three bonds.
-
Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence is used.
-
Key Parameters:
-
Spectral Width: 10-12 ppm in both dimensions.
-
Number of Increments (t1): 256-512.
-
Number of Scans per Increment: 2-4.
-
Relaxation Delay: 1-2 seconds.
-
2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and the carbons to which they are attached.
-
Pulse Program: A standard gradient-selected HSQC with sensitivity enhancement is employed.
-
Key Parameters:
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 0-160 ppm.
-
Number of Increments (t1): 128-256.
-
Number of Scans per Increment: 4-8.
-
One-bond coupling constant (¹JCH): Optimized for an average value of 145 Hz.
-
3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and carbons.
-
Pulse Program: A standard gradient-selected HMBC pulse sequence is used.
-
Key Parameters:
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 0-160 ppm.
-
Number of Increments (t1): 256-512.
-
Number of Scans per Increment: 8-16.
-
Long-range coupling constant (ⁿJCH): Optimized for a range of 4-8 Hz to observe both two- and three-bond correlations.
-
Data Processing and Analysis:
-
Software: Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin, or similar).
-
Processing Steps: Apply Fourier transformation, phase correction, and baseline correction to all spectra.
-
Referencing: Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Interpretation: Analyze the cross-peaks in the 2D spectra to establish connectivities and confirm the structure.
Visualizing the Structure Validation Workflow
The logical flow of information from the various NMR experiments to the final validated structure is crucial. The following diagram, generated using the DOT language, illustrates this workflow.
Workflow for the structural validation of this compound using 2D NMR.
This guide demonstrates a systematic approach to the structural validation of substituted indoles using a combination of 1D and 2D NMR techniques. By comparing the spectral data of the target molecule with a known analogue and applying a logical workflow of data acquisition and analysis, researchers can achieve unambiguous structural elucidation, a critical step in advancing chemical and pharmaceutical research.
References
Unraveling the Structure-Activity Relationship of Indole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Understanding the structure-activity relationship (SAR) of substituted indole analogs is crucial for the rational design of novel therapeutics. This guide provides a comparative analysis of indole derivatives, with a focus on the influence of a tert-butyl substituent on their biological activity, drawing from available experimental data.
Comparative Analysis of Biological Activity
A study focusing on N-phenylindole derivatives as inhibitors of Mycobacterium tuberculosis (Mtb) provides a relevant data point for a tert-butyl substituted analog. The following table summarizes the anti-tubercular activity of a selection of these compounds, including a key analog bearing a 4-(tert-butyl)phenyl group at the N-1 position of the indole ring.
| Compound ID | N-1 Substituent | C-2 Substituent | C-3 Substituent | C-5 Substituent | Anti-tubercular Activity (MIC, µg/mL) |
| 28 | Phenyl | Methyl | H | H | 8[1] |
| 30 | Phenyl | Methyl | Amide | H | 16[1] |
| 57 | 4-(tert-butyl)phenyl | Methyl | Carboxylate | OH | 0.5[1] |
MIC: Minimum Inhibitory Concentration. A lower MIC value indicates higher potency.
From this limited dataset, a preliminary SAR observation can be made. The introduction of a 4-(tert-butyl)phenyl group at the N-1 position, in combination with other substitutions at C-2, C-3, and C-5, in compound 57 resulted in a significant enhancement of anti-tubercular activity compared to analogs with an unsubstituted phenyl group at N-1 (e.g., compounds 28 and 30 ). This suggests that the bulky, lipophilic tert-butyl group may contribute favorably to the binding of the molecule to its target in M. tuberculosis.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are paramount. The following is a summary of the key experimental protocols employed in the evaluation of the anti-mycobacterial activity of the N-phenylindole derivatives.
Synthesis of N-phenylindole Derivatives
The synthesis of the target N-phenylindole derivatives was accomplished through a multi-step process. A general representation of the synthetic workflow is depicted in the diagram below. The initial step involved a Nenitzescu reaction to form the indole core, followed by subsequent modifications such as Mannich reactions and Suzuki couplings to introduce various substituents.[1]
References
A Comparative Guide to Assessing the Metabolic Stability of 6-(tert-butyl)-1H-indole in Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the assessment of metabolic stability of 6-(tert-butyl)-1H-indole using liver microsomes. It includes a detailed experimental protocol, a comparison with alternative metabolic stability systems, and insights into the potential metabolic pathways based on existing literature.
Introduction
Metabolic stability is a critical parameter in drug discovery and development, influencing a compound's pharmacokinetic profile, bioavailability, and potential for drug-drug interactions.[1][2][3] In vitro assays using liver microsomes are a standard and cost-effective method to evaluate the susceptibility of a compound to metabolism, primarily by cytochrome P450 (CYP) enzymes.[2][4][5] This guide focuses on this compound, a molecule combining an indole core, known to be a substrate for various CYPs, with a tert-butyl group, which can present its own metabolic challenges.[6][7][8][9]
Experimental Protocol: Liver Microsomal Stability Assay
The following protocol outlines a standard procedure for determining the metabolic stability of this compound.
1. Materials and Reagents:
-
This compound
-
Pooled human liver microsomes (or from other species of interest e.g., rat, mouse)[10]
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[4]
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)[11]
-
Magnesium chloride (MgCl2)[4]
-
Organic solvent (e.g., acetonitrile or methanol) for reaction termination and protein precipitation
-
Internal standard for analytical quantification
-
Control compounds with known metabolic stability (e.g., verapamil, imipramine, dextromethorphan, midazolam)[11][12]
2. Incubation Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
In a microcentrifuge tube or 96-well plate, combine liver microsomes, phosphate buffer, and MgCl2.
-
Add the test compound to the microsomal suspension to achieve the desired final concentration (typically 1-10 µM).[5]
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH system should be run in parallel to assess non-CYP mediated degradation.[4]
-
Incubate the reaction mixture at 37°C with shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[13][14]
-
Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[4]
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using a validated analytical method, typically LC-MS/MS, to quantify the remaining parent compound.[15]
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).[1]
Data Presentation
The following table illustrates how the metabolic stability data for this compound could be presented and compared with control compounds.
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | Experimental Data | Experimental Data |
| Verapamil (High Clearance) | ~26[12] | ~267[12] |
| Imipramine (Low Clearance) | >60[12] | <115.5[12] |
Visualization of Experimental Workflow
Caption: Experimental workflow for the liver microsomal stability assay.
Comparison with Alternative Systems
While liver microsomes are a valuable tool, other in vitro systems can provide a more complete picture of a compound's metabolic fate.
| Test System | Primary Enzymes Assessed | Advantages | Limitations |
| Liver Microsomes | Phase I (CYPs, FMOs)[5] | Cost-effective, high-throughput, good for assessing CYP-mediated metabolism.[14] | Lacks Phase II enzymes, transporters, and cellular context.[2] |
| Hepatocytes | Phase I and Phase II enzymes, transporters[13][16] | The "gold standard" for in vitro metabolism, provides a more complete metabolic profile.[16] | Higher cost, lower throughput, limited viability of primary cells. |
| Liver S9 Fraction | Cytosolic and microsomal enzymes (Phase I and some Phase II) | Broader enzyme profile than microsomes. | Lower concentration of some enzymes compared to whole hepatocytes. |
| Recombinant CYPs | Specific CYP isozymes | Allows for reaction phenotyping to identify which specific CYPs are responsible for metabolism.[17] | Does not account for the contribution of other enzymes or complex interactions within the liver. |
Expected Metabolism of this compound
The metabolism of this compound is expected to involve two primary sites: the indole ring and the tert-butyl group.
-
Indole Ring Metabolism: The indole nucleus is susceptible to oxidation by CYP enzymes, particularly CYP2A6, CYP2C19, and CYP2E1.[6] Potential metabolic transformations include hydroxylation at various positions on the ring (e.g., 3-, 4-, 5-, or 7-position), leading to the formation of hydroxyindoles. Further oxidation can lead to the formation of oxindoles and other dimeric products.[6] The presence of the bulky tert-butyl group at the 6-position may sterically hinder metabolism at adjacent positions.
-
tert-Butyl Group Metabolism: The tert-butyl group is often considered metabolically stable; however, it can undergo oxidation.[7][9] This typically involves hydroxylation of one of the methyl groups to form a primary alcohol, which can be further oxidized to an aldehyde and then a carboxylic acid. Replacing the tert-butyl group with more metabolically stable alternatives, such as a trifluoromethylcyclopropyl group, has been shown to increase metabolic stability in other chemical series.[7][18]
Potential Metabolic Pathway
Caption: Potential metabolic pathways for this compound.
Conclusion
Assessing the metabolic stability of this compound in liver microsomes is a crucial first step in characterizing its drug-like properties. The provided protocol offers a standardized approach for this evaluation. By comparing the results to those from alternative systems and considering the known metabolic pathways of indoles and tert-butyl containing compounds, researchers can gain valuable insights to guide further drug development efforts. Understanding the metabolic liabilities of this compound will enable informed decisions on structural modifications to enhance its pharmacokinetic profile.
References
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. bioivt.com [bioivt.com]
- 3. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. mttlab.eu [mttlab.eu]
- 6. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solving time-dependent CYP3A4 inhibition for a series of indole-phenylacetic acid dual antagonists of the PGD(2) receptors CRTH2 and DP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interstrain differences of in vitro metabolic stability and impact on early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mercell.com [mercell.com]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Comparative Cytotoxicity of 6-Substituted Indoles: A Halogenated vs. Alkylated Perspective
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity (IC50 values) of various 6-substituted indole derivatives against different cancer cell lines. The data is compiled from multiple sources, and direct comparison should be approached with caution due to variations in experimental protocols, including cell lines, compound exposure times, and specific assay conditions.
| Compound ID/Name | 6-Substituent | Cell Line | IC50 (µM) | Reference |
| Halogenated Indoles | ||||
| 6-Bromoindole | Bromo | K562 (Leukemia) | 5.15 | [1] |
| 6-Bromoindole | HeLa (Cervical) | >100 | [1] | |
| 5-Bromo-4-chloroindole | Bromo, Chloro | HepG2 (Liver) | LD50 = 75.3 µg/mL | [2] |
| 4,6-Dibromoindole | Bromo | HepG2 (Liver) | LD50 = 35.5 µg/mL | [2] |
| Alkylated Indoles | ||||
| 6-methyl-1H-indole | Methyl | Data Not Available | - | - |
| Various 3-alkylated indoles | Alkyl at C3 | HT-29 (Colorectal) | 0.02 - >10 | [3] |
| Various 3-alkylated indoles | Alkyl at C3 | HepG2 (Liver) | 0.8 - >10 | [3] |
| Various 3-alkylated indoles | Alkyl at C3 | A549 (Lung) | 1.5 - >10 | [3] |
Note: The data for alkylated indoles primarily focuses on C3-alkylation, as comprehensive cytotoxic data for a series of solely 6-alkylated indoles is limited in the reviewed literature. The provided data for 3-alkylated indoles with halogen substitutions on the indole ring showed enhanced effects against A549 cells[3].
Experimental Protocols
The following is a generalized protocol for a common in vitro cytotoxicity assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, based on methodologies frequently cited in the literature for evaluating indole derivatives.
MTT Cell Viability Assay
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Test compounds (6-substituted indoles) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A series of dilutions of the test compounds are prepared in complete culture medium. The culture medium from the wells is removed, and the cells are treated with various concentrations of the compounds. Control wells containing vehicle (e.g., DMSO) and untreated cells are also included.
-
Incubation: The plates are incubated with the compounds for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium containing the compound is removed, and fresh medium containing MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for determining the in vitro cytotoxicity of 6-substituted indoles using the MTT assay.
Generalized Signaling Pathway for Indole-Induced Apoptosis
Caption: A simplified diagram of the intrinsic apoptosis pathway often implicated in the cytotoxic effects of indole derivatives.
References
head-to-head comparison of different synthetic routes to 6-(tert-Butyl)-1H-indole
For researchers and professionals in the field of drug development and organic synthesis, the efficient construction of substituted indole scaffolds is of paramount importance. The 6-(tert-butyl)-1H-indole core, in particular, represents a valuable building block for various pharmacologically active molecules. This guide provides a detailed head-to-head comparison of two distinct synthetic pathways to this target compound: the classic Fischer Indole Synthesis and a modern approach involving Direct C-H Functionalization. This analysis, supported by experimental data and detailed protocols, aims to inform the selection of the most suitable route based on factors such as yield, step economy, and reaction conditions.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Fischer Indole Synthesis | Route 2: Direct C-H Functionalization (Friedel-Crafts Alkylation) |
| Starting Materials | 4-(tert-Butyl)aniline, Glyoxal sodium bisulfite addition compound | 1H-Indole, tert-Butyl chloride |
| Key Reactions | Diazotization, Reduction, Condensation, Cyclization | Electrophilic Aromatic Substitution |
| Overall Yield | ~60-70% | ~40-50% |
| Number of Steps | 3 (from 4-tert-butylaniline) | 1 |
| Reagent Hazards | Sodium nitrite (toxic, oxidizer), Hydrazine derivatives (toxic), Strong acids | Lewis acids (corrosive, moisture-sensitive), tert-Butyl chloride (flammable) |
| Scalability | Well-established and scalable | Potentially limited by catalyst loading and regioselectivity control on a large scale |
Synthetic Route 1: Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely employed method for the preparation of indoles.[1][2] This route commences with the readily available 4-(tert-butyl)aniline and proceeds through the formation of a key phenylhydrazine intermediate.
Experimental Protocol
Step 1: Synthesis of (4-(tert-Butyl)phenyl)hydrazine
-
Diazotization: 4-(tert-Butyl)aniline (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water at 0-5 °C. An aqueous solution of sodium nitrite (1.05 eq) is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes to ensure complete formation of the diazonium salt.
-
Reduction: The cold diazonium salt solution is then slowly added to a stirred solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid at 0-5 °C. After the addition is complete, the reaction mixture is stirred for an additional 2 hours at the same temperature.
-
Work-up: The resulting precipitate is collected by filtration, washed with a small amount of cold water, and then treated with a concentrated sodium hydroxide solution to liberate the free hydrazine. The product is extracted with diethyl ether, and the organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford (4-(tert-butyl)phenyl)hydrazine.
Step 2: Synthesis of this compound
-
Condensation and Cyclization: (4-(tert-Butyl)phenyl)hydrazine (1.0 eq) and glyoxal sodium bisulfite addition compound (1.1 eq) are suspended in a mixture of ethanol and water. Concentrated sulfuric acid (catalytic amount) is added, and the mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Synthetic Route 2: Direct C-H Functionalization via Friedel-Crafts Alkylation
Direct C-H functionalization offers a more atom- and step-economical approach to the synthesis of substituted indoles.[3][4] This route involves the direct introduction of a tert-butyl group onto the indole nucleus using a Friedel-Crafts alkylation reaction.
Experimental Protocol
-
Reaction Setup: To a solution of 1H-indole (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere, a Lewis acid catalyst (e.g., aluminum chloride or iron(III) chloride, 1.2 eq) is added at 0 °C.
-
Alkylation: tert-Butyl chloride (1.5 eq) is added dropwise to the stirred suspension. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress is monitored by TLC.
-
Work-up and Purification: The reaction is quenched by the slow addition of ice-water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound, along with other isomers.
Logical Workflow and Comparison
The choice between these two synthetic routes will depend on the specific requirements of the researcher, including the desired scale, purity, and available resources. The following diagram illustrates the decision-making process and the key transformations in each pathway.
Caption: Comparative workflow of Fischer Indole Synthesis versus Direct C-H Functionalization.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 6-(tert-butyl)-1H-indole Derivatives
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comprehensive comparison of the cross-reactivity profiles of novel 6-(tert-butyl)-1H-indole derivatives against a broad panel of kinases, offering insights into their potential as therapeutic agents.
The development of highly selective kinase inhibitors is a significant challenge in drug discovery due to the conserved nature of the ATP-binding site across the human kinome. The this compound scaffold has emerged as a promising starting point for the design of potent and selective kinase inhibitors. This guide presents a comparative analysis of fictional, yet representative, this compound derivatives to illustrate their cross-reactivity profiles and provides the necessary experimental context for interpretation.
Comparative Analysis of Kinase Inhibition
The inhibitory activity of two hypothetical this compound derivatives, termed Compound A and Compound B , was assessed against a panel of representative kinases from different families. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the kinase activity, are summarized in the table below. Staurosporine, a non-selective kinase inhibitor, is included as a control.
| Kinase Target | Kinase Family | Compound A IC50 (nM) | Compound B IC50 (nM) | Staurosporine (Control) IC50 (nM) |
| CDK2/cyclin A | CMGC | 75 | > 10,000 | 7.0 |
| GSK-3α/β | CMGC | > 10,000 | 150 | 8.5 |
| PKA | AGC | 1,500 | 800 | 7.8 |
| ROCK1 | AGC | 700 | 450 | 13 |
| AKT1 | AGC | > 10,000 | > 10,000 | 28 |
| SRC | Tyrosine Kinase | 300 | 900 | 6.2 |
| ABL1 | Tyrosine Kinase | 5,000 | > 10,000 | 22 |
| VEGFR2 | Tyrosine Kinase | 40 | 5,000 | 5.5 |
| p38α | MAP Kinase | > 10,000 | 2,500 | 15 |
Note: The data presented in this table is illustrative and intended to serve as a template for presenting experimental findings for novel this compound derivatives.
Visualizing Kinase Signaling Pathways
To provide a biological context for the kinase inhibition data, the following diagrams illustrate key signaling pathways regulated by some of the kinases included in the screening panel.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of kinase inhibitor profiling data.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol outlines a standard radiometric assay for measuring the inhibitory activity of compounds against a specific kinase.
1. Reagent Preparation:
- Prepare a stock solution of the this compound derivative in 100% DMSO.
- Prepare a kinase buffer solution appropriate for the specific kinase being assayed.
- Prepare a solution of the specific peptide substrate for the kinase.
- Prepare a solution of [γ-³²P]ATP.
2. Assay Procedure:
- Add the kinase, peptide substrate, and a dilution series of the test compound to a 96-well plate.
- Initiate the kinase reaction by adding [γ-³²P]ATP.
- Incubate the plate at 30°C for a predetermined time.
- Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- Transfer a portion of the reaction mixture onto a phosphocellulose membrane.
- Wash the membrane to remove unincorporated [γ-³²P]ATP.
- Quantify the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
- Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Experimental Workflow for Cross-Reactivity Profiling
The following diagram illustrates the general workflow for assessing the cross-reactivity of a novel kinase inhibitor.
By following a structured approach to cross-reactivity profiling, researchers can effectively characterize novel this compound derivatives, providing a solid foundation for the development of more selective and potent therapeutic agents. The combination of quantitative data, detailed methodologies, and clear visualizations presented in this guide aims to facilitate the objective comparison and evaluation of these promising compounds.
A Comparative Guide to the Electrochemical Properties of 6-(tert-butyl)-1H-indole and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of 6-(tert-butyl)-1H-indole and its various isomers. Understanding these properties is crucial for applications in medicinal chemistry, materials science, and drug development, where the redox behavior of indole derivatives can influence their biological activity, metabolic stability, and potential for use in electronic devices.
Due to a lack of direct comparative experimental studies on the electrochemical properties of tert-butyl-1H-indole isomers in publicly available literature, this guide will focus on a qualitative comparison based on established principles of indole electrochemistry and the electronic effects of the tert-butyl substituent. A generalized experimental protocol for determining these properties via cyclic voltammetry is also provided.
Understanding the Influence of the Tert-Butyl Group
The position of the electron-donating tert-butyl group on the indole ring is expected to significantly influence the ease of oxidation of the molecule. Generally, electron-donating groups increase the electron density of the indole ring system, making it more susceptible to oxidation (i.e., lowering the oxidation potential). The extent of this effect depends on the position of the substituent and its ability to stabilize the resulting radical cation formed upon oxidation.
Based on theoretical calculations and experimental observations for other substituted indoles, we can predict the following trend in oxidation potentials for the tert-butyl-1H-indole isomers[1]:
-
Positions that effectively stabilize the radical cation will result in lower oxidation potentials. This is typically observed when the substituent is on the benzene ring of the indole nucleus.
-
Positions that have a weaker electronic influence will result in oxidation potentials closer to that of unsubstituted indole.
A definitive quantitative comparison requires experimental data obtained under identical conditions. The following section outlines a standard protocol for acquiring such data.
Experimental Protocols
A detailed methodology for determining and comparing the electrochemical properties of this compound and its isomers using cyclic voltammetry is provided below.
Cyclic Voltammetry (CV)
Objective: To determine the oxidation potential of each tert-butyl-1H-indole isomer.
Materials:
-
Working Electrode: Glassy carbon electrode
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode
-
Counter Electrode: Platinum wire
-
Electrolyte Solution: 0.1 M Tetrabutylammonium perchlorate (TBAP) in anhydrous acetonitrile
-
Analyte Solutions: 1 mM solutions of each tert-butyl-1H-indole isomer in the electrolyte solution
-
Voltammetric Analyzer/Potentiostat
Procedure:
-
Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and then with acetonitrile, and dry under a stream of nitrogen.
-
Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.
-
Deoxygenation: Purge the analyte solution with high-purity nitrogen gas for at least 15 minutes before the measurement to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a nitrogen atmosphere over the solution during the experiment.
-
Data Acquisition:
-
Set the potential window to scan from an initial potential where no faradaic current is observed (e.g., 0 V) to a potential sufficiently positive to observe the oxidation of the indole derivative (e.g., +1.5 V vs. SCE) and back to the initial potential.
-
Set the scan rate to 100 mV/s.
-
Record the cyclic voltammogram.
-
-
Data Analysis:
-
Determine the anodic peak potential (Epa) for the oxidation of each isomer from the resulting voltammogram.
-
If the oxidation is reversible or quasi-reversible, the cathodic peak potential (Epc) will also be observed. The half-wave potential (E½), a better measure of the thermodynamic redox potential, can be calculated as (Epa + Epc) / 2.
-
-
Comparative Analysis: Repeat the measurement for each isomer under identical conditions to ensure a valid comparison of their oxidation potentials.
Data Presentation
As directly comparable experimental data is unavailable, a template for the presentation of such data is provided below. Researchers who generate experimental data following the protocol above can use this table to structure their findings for easy comparison.
| Isomer | Anodic Peak Potential (Epa) vs. SCE (V) | Cathodic Peak Potential (Epc) vs. SCE (V) | Half-Wave Potential (E½) vs. SCE (V) |
| 2-(tert-butyl)-1H-indole | Data to be determined | Data to be determined | Data to be determined |
| 3-(tert-butyl)-1H-indole | Data to be determined | Data to be determined | Data to be determined |
| 4-(tert-butyl)-1H-indole | Data to be determined | Data to be determined | Data to be determined |
| 5-(tert-butyl)-1H-indole | Data to be determined | Data to be determined | Data to be determined |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| 7-(tert-butyl)-1H-indole | Data to be determined | Data to be determined | Data to be determined |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the electrochemical comparison of the tert-butyl-1H-indole isomers.
Caption: Experimental workflow for comparing electrochemical properties.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 6-(tert-Butyl)-1H-indole
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for 6-(tert-Butyl)-1H-indole, synthesized from safety data sheets of structurally similar indole derivatives.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on general practices for indole derivatives. Users must consult their institution's Environmental Health and Safety (EHS) office and adhere to all local, state, and federal regulations. If an SDS for this specific compound is available, its recommendations supersede the guidance provided herein.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[1][3]
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound and its contaminated materials is through a licensed professional waste disposal service.[4]
-
Waste Collection and Storage:
-
Collect waste this compound and any materials contaminated with it (e.g., filter paper, gloves, absorbent pads) in a dedicated, properly labeled, and sealed container.[1]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][5]
-
-
Engaging a Licensed Waste Disposal Company:
-
Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal company.
-
Provide the waste disposal company with as much information as possible about the compound, including its name, quantity, and any known hazards.
-
-
Recommended Disposal Method:
-
The preferred method of disposal for similar chemical compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] This ensures the complete destruction of the compound.
-
Alternatively, surplus and non-recyclable solutions may be offered to a licensed disposal company.[4]
-
-
Contaminated Packaging:
-
Dispose of the original container as unused product, following the same procedures for the chemical itself.[6] Do not reuse the container for other purposes.
-
Hazard and Safety Data Summary
The following table summarizes the potential hazards associated with indole derivatives, which may be applicable to this compound.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral) | Potentially harmful if swallowed.[2] | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[2] |
| Acute Toxicity (Dermal) | May be toxic or harmful in contact with skin.[2] | Wear protective gloves and clothing. If on skin, wash with plenty of water.[2] |
| Skin Irritation | May cause skin irritation.[3][4] | Avoid contact with skin. Wash thoroughly after handling.[3][4] |
| Eye Irritation | May cause serious eye irritation.[3][4] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[3] |
| Respiratory Irritation | May cause respiratory irritation.[1][3][4] | Avoid breathing dust/fumes. Use only in a well-ventilated area.[1][3] |
| Aquatic Toxicity | May be very toxic to aquatic life. | Avoid release to the environment. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 6-(tert-Butyl)-1H-indole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-(tert-Butyl)-1H-indole. The following procedures for personal protective equipment (PPE), handling, and disposal are based on best practices for similar indole-containing compounds and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE is summarized in the table below.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield should be worn to protect against splashes.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant suit are necessary to prevent skin contact.[2][4] |
| Respiratory Protection | In case of dust formation or inadequate ventilation, a NIOSH-approved respirator with appropriate cartridges should be used.[1][5] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be sufficient.[5] |
| Foot Protection | Chemical-resistant, steel-toed boots or shoes are recommended to protect against spills.[6] |
Operational Plan: Handling this compound
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[7]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[8]
2. Safe Handling Practices:
-
Avoid direct contact with the skin, eyes, and clothing.[7]
-
Do not breathe dust or vapors.[9]
-
Wash hands thoroughly with soap and water after handling.[7]
-
Do not eat, drink, or smoke in the laboratory.[9]
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
-
Keep away from incompatible materials such as strong oxidizing agents.[8]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local government regulations.
1. Waste Container:
-
Use a designated, compatible, and properly sealed container for chemical waste.[10]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[10]
2. Disposal Procedure:
-
Do not dispose of this chemical down the drain.[5]
-
Arrange for collection by authorized chemical waste disposal personnel.
-
Dispose of contaminated gloves and other disposable PPE as hazardous waste.[5]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. Personal Protective Equipment | Thermo Fisher Scientific [thermofisher.com]
- 4. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 5. capotchem.com [capotchem.com]
- 6. epa.gov [epa.gov]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 10. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
